molecular formula C6H6O<br>C6H5OH<br>C6H6O<br>C6H5OH B7760985 Phenol CAS No. 65996-83-0

Phenol

Cat. No.: B7760985
CAS No.: 65996-83-0
M. Wt: 94.11 g/mol
InChI Key: ISWSIDIOOBJBQZ-UHFFFAOYSA-N
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Description

Phenol (C6H6O), also known as carbolic acid or benzenol, is an aromatic organic compound characterized by a hydroxyl group bonded directly to an aromatic benzene ring. This simple phenolic compound is a versatile cornerstone in chemical, pharmaceutical, and materials science research, serving as a critical precursor and model compound. In industrial and polymer research, this compound is a fundamental starting material for synthesizing bisthis compound A (BPA), a key intermediate in the production of polycarbonate plastics and epoxy resins . It is also a primary raw material for phenolic resins (e.g., this compound-formaldehyde resins like Bakelite), which are valued for their heat-resistance and application in adhesives, coatings, and wood preservatives . Furthermore, this compound is used in the production of caprolactam, a monomer for nylon-6 fiber and resin . Beyond its industrial applications, this compound holds significant value in environmental science as a model pollutant. It is a designated priority pollutant by the US Environmental Protection Agency (US EPA) due to its toxicity to aquatic ecosystems and human health . Research focuses on its presence in industrial wastewaters, where concentrations can reach grams per liter, and on developing advanced treatment technologies for its removal and degradation . Its toxicity is well-documented; it can inhibit the central nervous system, damage liver and kidney functions, and is corrosive to skin and mucous membranes upon exposure . The World Health Organization (WHO) and US EPA suggest a strict limit of 1.0 μg/L for this compound in drinking water . In microbiological and agricultural research, this compound is studied for its antimicrobial and antiseptic properties. Its mechanism of action involves disrupting microbial cell membranes, leading to increased permeability and leakage of cellular components, and denaturing proteins . It has been used as a disinfectant and in surgical antiseptics since the 19th century . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5OH, C6H6O, Array
Record name PHENOL SOLUTION, [AQUEOUS]
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Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Record name PHENOL, SOLID
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Record name PHENOL
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Record name phenol
Source Wikipedia
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Related CAS

17442-59-0, 27073-41-2, 139-02-6 (hydrochloride salt)
Record name Phenol, dimer
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Record name Phenol homopolymer
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Record name Phenol [USP:JAN]
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DSSTOX Substance ID

DTXSID5021124
Record name Phenol
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Molecular Weight

94.11 g/mol
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Physical Description

Phenol solution, [aqueous] is a white crystalline mass dissolved in an aqueous solution. Solution may be colorless to slightly pink in color with a distinctive phenol odor; sharp burning taste. Aqueous solution will be acidic and act as such. Toxic by ingestion, inhalation and skin absorption; strong irritant to tissues., Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175 °F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105 °F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals., Phenol, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals., Phenol, solid appears as a solid melting at 110 °F. Colorless if pure, otherwise pink or red. Flash point 175 °F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives., Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.] [NIOSH] Pure form is liquefied by water absorbed from the air; [CPS&Q: RARs - Final Report], Solid, COLOURLESS-TO-YELLOW OR LIGHT PINK CRYSTALS WITH CHARACTERISTIC ODOUR., White crystalline mass, sharp, medicinal, sweet, tarry odour, Colorless to light-pink, crystalline solid with a sweet, acrid odor., Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.]
Record name PHENOL SOLUTION, [AQUEOUS]
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Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Record name PHENOL, SOLID
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Record name Phenol
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Record name PHENOL
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Record name PHENOL
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URL https://www.cdc.gov/niosh/npg/npgd0493.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

360 °F at 760 mmHg (NTP, 1992), 359 °F at 760 mmHg (NIOSH, 2023), 359.1 °F at 760 mmHg (EPA, 1998), 181.75 °C @ 101.3 kPa, 182 °C, 359 °F
Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Record name PHENOL, SOLID
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Record name Phenol
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Record name PHENOL
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Record name PHENOL
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Record name PHENOL
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

175 °F (NTP, 1992), 175 °F (NIOSH, 2023), 174.2 °F (EPA, 1998), 175 °F, 175 °F; 79 °C, (Closed cup), 85 °C, (Open cup), 79 °C c.c.
Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Record name PHENOL, SOLID
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
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Record name PHENOL
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Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
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Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 66 °F (NTP, 1992), 9 % at 77 °F (NIOSH, 2023), 1 g/15 ml water, 1 g/12 ml benzene, Very soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxides, Miscible with acetone, For more Solubility (Complete) data for PHENOL (7 total), please visit the HSDB record page., 82.8 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 84 (moderate), soluble in water, very soluble (in ethanol), (77 °F): 9%
Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Record name PHENOL, SOLID
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Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/570/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.04 at 105.8 °F (USCG, 1999) - Denser than water; will sink, 1.06 (NIOSH, 2023) - Denser than water; will sink, 1.0722 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.071 g/cu cm, Concn in "saturated" air: 0.046% by volume (0.77 g/cu m) (25 °C); Density of "saturated" air: 1.00104 (air=1); Conversion: 3.84 mg/cu m = 1 ppm; 1 mg/l = 0.26 mg/cu m, 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.06
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.24 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.24 (Air= 1), Relative vapor density (air = 1): 3.2, 3.24
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.2 mmHg at 68 °F ; 0.35 mmHg at 77 °F (NTP, 1992), 0.4 mmHg (NIOSH, 2023), 0.3513 mmHg at 77 °F (EPA, 1998), 0.35 [mmHg], 0.35 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 47, 0.4 mmHg
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/84
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless acicular crystals or white, crystalline mass, White crystalline mass of hygroscopic, translucent needle-shaped crystals; pink or red when impurities are present; darkens on exposure to light, White, crystalline mass that turns pink or red if not perfectly pure or if under influence of light., Colorless to light pink, interlaced, or separate, needleshaped crystals, or a ... light pink, crystalline mass, Colorless to light pink crystalline solid. [Note: Phenol liquefies by mixing with about 8% water.]

CAS No.

108-95-2, 27073-41-2, 73607-76-8
Record name PHENOL SOLUTION, [AQUEOUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17382
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027073412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073607768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/phenol-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Phenol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339NCG44TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/SJ32BC48.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

109 °F (NTP, 1992), 109 °F (NIOSH, 2023), 109 °F (EPA, 1998), 40.91 °C, 40.9 °C, 41 °C, 109 °F
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
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Record name Phenol
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Record name PHENOL
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Record name PHENOL
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Advanced Synthetic Methodologies and Mechanistic Studies of Phenol

Catalytic Synthesis of Phenol (B47542) and its Derivatives

Catalysis plays a pivotal role in modern this compound synthesis, enabling reactions to proceed under milder conditions, with increased reaction rates and improved selectivity. Research in this area spans the development of new catalyst materials and a deeper understanding of the underlying reaction mechanisms.

Novel Catalytic Systems for this compound Production

The search for novel catalytic systems for this compound production is driven by the desire to move away from less sustainable or less efficient traditional methods. The direct hydroxylation of benzene (B151609) to this compound has garnered significant interest as a potential alternative to the cumene (B47948) process, offering simplicity and reduced dependence on acetone (B3395972) market fluctuations. This single-step process presents advantages in terms of efficiency and sustainability researchgate.net.

Various catalysts have been explored for this direct conversion, including iron complexes, TS-1, and Py₄PMo₁₁V rsc.org. Modified iron oxides or iron-containing zeolites have shown promise in enhancing selectivity and conversion rates mdpi.com. Zeolite-based catalysts, such as Fe-ZSM-5, are particularly effective due to their microporous structures, which facilitate reactant and product diffusion while providing active sites for the activation of oxidants like H₂O₂ mdpi.com. Titanium dioxide (TiO₂) and vanadium-based catalysts have also been investigated for their ability to efficiently activate H₂O₂, often performing well under mild conditions mdpi.com.

Beyond direct hydroxylation, novel catalytic systems are being developed for other this compound synthesis routes. For instance, reactive distillation processes utilizing cation exchange resins have been explored for the decomposition of cumene hydroperoxide, a key step in the dominant cumene process. Studies have shown that dry resins, such as AMBERLYST 35DRY, exhibit superior performance compared to wet resins researchgate.net.

Another area of innovation involves the selective conversion of lignocellulose-derived alkylmethoxyphenols into this compound. Bimetallic catalysts, such as supported Au on TiO₂, have shown promise in achieving selective demethoxylation and dealkylation reactions required for this transformation acs.org.

Mechanistic Investigations of this compound Catalysis

Understanding the detailed mechanisms of catalytic reactions is crucial for designing more efficient and selective catalysts. Mechanistic investigations in this compound catalysis often involve a combination of experimental techniques and computational studies.

For the direct hydroxylation of benzene, studies have focused on the activation of oxidants like H₂O₂ by metal centers within catalysts such as zeolites or supported metal nanoparticles mdpi.com. The formation of reactive species, such as Fe-(μ-O)-Fe sites in Fe/ZSM-35, has been identified as key to the catalytic oxidation process rsc.org.

In the context of this compound deoxygenation, mechanistic studies using techniques like NMR have provided insights into the incorporation of methane (B114726) into aromatic rings over catalysts like Zn-modified zeolite, revealing pathways involving C-alkylation, coaromatization, and ring-expansion/contraction mechanisms acs.org.

Mechanistic studies are also vital in understanding catalyst deactivation, particularly in processes like this compound methylation. Investigations using techniques such as temperature-programmed desorption of NH₃ and infrared spectroscopy have helped identify the nature and strength of acid sites responsible for coke formation, a major cause of deactivation conicet.gov.ar.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to this compound synthesis to reduce environmental impact. This involves minimizing or eliminating the use and generation of hazardous substances, utilizing greener solvents, and improving atom economy epitomejournals.comwjpmr.com.

One example of a green chemistry approach is the use of environmentally benign oxidants like H₂O₂ and O₂ in aromatic oxidation reactions researchgate.net. The development of heterogeneous catalysts also aligns with green chemistry principles, as they are often easier to separate and reuse compared to homogeneous catalysts acs.org.

Novel synthetic strategies employing water/organic solvent mixtures with inorganic bases have been proposed for the synthesis of this compound-based porous organic cages and covalent organic frameworks, offering a facile and green approach rsc.org. Additionally, metal-, photocatalyst-, and light-free hydroxylation of arylboronic acids using less hazardous reagents like diacetoxyiodobenzene (B1259982) presents a simple, eco-friendly, and cost-effective method for this compound synthesis acs.org.

Green chemistry metrics, such as atom economy and the reduction of waste, are important considerations in the design and evaluation of new this compound synthesis routes wjpmr.com.

Biocatalytic Pathways for this compound Formation

Biocatalysis offers an attractive route for this compound formation and transformation, leveraging the high selectivity and efficiency of enzymes under mild conditions. While traditional chemical synthesis often involves harsh reagents and conditions, biocatalytic approaches can provide more sustainable alternatives.

Enzymes, particularly monooxygenases and peroxygenases, are being explored for the selective hydroxylation of aromatic C-H bonds, including those in phenols rsc.org. Flavoprotein monooxygenases (FPMOs), for instance, can catalyze the selective ortho- or para-hydroxylation of activated arenes like phenols rsc.org.

Biocatalytic cascades are also being developed for the synthesis of value-added products from lignin-derived phenols and catechols. Recombinant Escherichia coli resting cells expressing specific enzymes have been used to convert catechol and this compound into hydroxytyrosol (B1673988) through a series of enzymatic reactions, including C-C coupling and hydroxylation rsc.org.

Microbial decarboxylases are being investigated for the reversible regioselective ortho-carboxylation of phenolic derivatives, offering a potential biocatalytic alternative to the high-pressure and high-temperature Kolbe-Schmitt process for the production of ortho-hydroxybenzoic acids nih.gov. These studies provide insights into the kinetics and thermodynamics of such biocatalytic transformations nih.gov.

Biocatalytic oxidative dearomatization of phenols is another area of research, allowing for the rapid construction of molecular complexity with controlled site- and stereoselectivity nih.gov. Enzymes from natural product biosynthetic pathways are being leveraged to achieve transformations that are challenging with traditional chemical methods nih.gov.

Oxidative Coupling Reactions of this compound

Oxidative coupling of phenols is a powerful synthetic technique for forming C-C and C-O bonds, crucial for the synthesis of various natural products and functional materials. This process often involves the formation of radical intermediates and can lead to a variety of coupled products depending on the reaction conditions and the catalyst employed researchgate.net.

Chemo-, Regio-, and Enantioselectivity in Oxidative this compound Coupling

Controlling the chemo-, regio-, and enantioselectivity in oxidative this compound coupling reactions is a significant challenge and a key area of research researchgate.netcolab.ws. Phenols can undergo homo-coupling (coupling with themselves) or cross-coupling (coupling with different molecules), and coupling can occur at different positions on the aromatic ring (ortho, meta, or para) researchgate.netnih.gov. Achieving selectivity is particularly difficult due to the multiple potential reaction sites and the complex nature of the intermediates involved nih.gov.

Various metal catalysts, including those based on vanadium, chromium, cobalt, iron, and copper, have been explored for oxidative this compound coupling researchgate.net. The choice of catalyst, oxidant, solvent, and other additives significantly influences the selectivity of the reaction acs.org. For instance, vanadium catalysts have shown effectiveness in enantioselective cross-coupling reactions of naphthols with hydroxylcarbazoles nih.gov.

Mechanistic studies, often employing DFT calculations, are crucial for understanding the factors that govern selectivity researchgate.netacs.org. These studies help elucidate the roles of intermediates and transition states in determining the reaction outcome researchgate.net. For example, the nature of metal-coordinated radicals and the catalyst environment can influence whether homo- or cross-coupling occurs and at which sites nih.gov.

Achieving enantioselectivity in oxidative this compound coupling, particularly for the formation of chiral bithis compound products, remains an underdeveloped area compared to naphthol coupling reactions nih.gov. However, some methods utilizing specific catalysts can induce enantioselectivity in the construction of complex molecular architectures bohrium.com.

The complexity of oxidative coupling mechanisms, which can involve proton transfer, electron transfer, hydrogen atom transfer, and concerted proton-electron transfer processes, highlights the need for continued in-depth mechanistic investigations to achieve precise control over chemo-, regio-, and enantioselectivity researchgate.net.

Metal-Catalyzed Oxidative this compound Coupling

Metal-catalyzed oxidative coupling of phenols has been extensively explored for synthesizing biphenolic compounds, which are prevalent scaffolds in bioactive natural products. researchgate.net Transition metals such as vanadium (V), chromium (Cr), manganese (Mn), copper (Cu), and iron (Fe) are commonly used as catalysts. wikipedia.org

Early studies demonstrated the feasibility of catalytic coupling of two phenols using vanadium catalysts, although reaction rates were often slower compared to 2-naphthol (B1666908) coupling, potentially due to steric hindrance around the oxygen atom in ortho-substituted phenols. nih.gov More recent research has shown that salen/salan metal complexes can address this issue, exhibiting good site-selectivity in homo-coupling reactions. nih.gov Vanadium catalysts, in particular, have proven effective in intramolecular this compound oxidative coupling for constructing this compound dienone structures, with reactivity enhanced by using monomeric catalysts with increased Lewis acidity and oxidizing ability. nih.gov

Copper catalysts, with oxygen as the terminal oxidant, have been employed for selective C-O couplings of phenols. Mechanistic investigations suggest the formation of a copper(II) semiquinone species that subsequently reacts with additional this compound and oxygen to form an ortho-quinone-phenol adduct. nih.gov This approach has been successfully applied in the synthesis of natural products like norathyriol. nih.gov

Chromium salen catalysts have been identified as particularly effective for the cross-coupling of two different phenols with high selectivity. nih.gov The use of simple salen/salan complexes with molecular oxygen (O₂) as the terminal oxidant provides access to phenolic dimers that may be challenging to obtain through conventional oxidants. nih.gov

While significant progress has been made in catalytic oxidative coupling, achieving catalytic enantioselective oxidative coupling of simple phenols remains an area of active development, posing greater challenges compared to naphthols due to higher oxidation potentials and multiple resonance forms of oxidized this compound intermediates. nih.gov

Electrochemical Oxidative this compound Coupling

Electrochemical oxidative this compound coupling offers an alternative approach to generating coupled phenolic products. This method typically involves the direct oxidation of phenolic compounds at an electrode surface. researchgate.net

Electrochemical oxidation of phenolic compounds generally leads to the formation of unstable phenoxy radicals that can readily polymerize, potentially passivating the electrode surface. researchgate.net However, studies have shown that under specific conditions, such as the presence of methanol (B129727) and a platinum electrode, a new electrocatalytic mechanism can emerge. This mechanism involves the formation of a film of platinum oxide/hydroxides onto which the this compound and its oxidation products are deposited. researchgate.net

Electrocatalytic oxidation technology is considered an effective method for the removal of this compound from wastewater due to its efficiency and environmental compatibility. rsc.org This technology often involves the in situ electrogeneration of hydrogen peroxide (H₂O₂) via a two-electron oxygen reduction reaction, which subsequently generates hydroxyl radicals (•OH) capable of degrading organic pollutants. rsc.org Metal oxides doped on carbon aerogels have been shown to catalyze the generation of •OH radicals during the electrocatalytic oxidation of this compound in aqueous solutions. scielo.br The catalytic activity is dependent on the type of metal oxide, with CuO and ZnO demonstrating high efficiency. scielo.br

Electrocatalytic oxidation can occur through direct electron transfer or indirectly via reactive species generated at the anode, such as •OH and •ClO. mdpi.comnih.gov Under acidic conditions, direct electron transfer may be predominant, while under alkaline conditions, indirect mechanisms can play a more significant role. nih.gov

Photochemical Oxidative this compound Coupling

Photochemical oxidative this compound coupling utilizes light energy to drive the oxidative coupling process. This can involve photocatalysts that absorb light and generate reactive species to initiate the coupling. nsf.gov

Photocatalytic methods have been developed for both homo- and cross-coupling of phenols, achieving good isolated yields. nsf.gov Measured oxidation potentials and computed nucleophilicity parameters support a mechanism involving the nucleophilic attack of one this compound molecule onto the oxidized neutral radical form of the other. nsf.gov This understanding has facilitated the development of selective and efficient cross-coupling reactions between nucleophilic and easily oxidized phenols. nsf.gov

Photocatalytic degradation of phenolic compounds in wastewater has been investigated using semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV or simulated solar light. uq.edu.auetasr.comresearchgate.net ZnO has shown higher activity than TiO₂ in the photocatalytic degradation of this compound under simulated solar light when coupled with persulphate. uq.edu.au The kinetics of this compound oxidation in such systems often follow a first-order model. uq.edu.au Parameters such as light intensity, catalyst concentration, and this compound concentration influence the reaction rate. uq.edu.au

The photocatalytic oxidation of this compound can proceed via hydroxyl radical attack, leading to the formation of hydroxylated aromatic intermediates such as ortho- and para-dihydroxybenzene and 1,4-benzoquinone. acs.org The degradation pathways can vary depending on the reaction conditions. acs.org

Mechanistic Elucidation of Phenolic Radical Intermediates in Coupling Reactions

Mechanistic studies are crucial for understanding the complex pathways involved in oxidative this compound coupling reactions, particularly the role of phenolic radical intermediates. researchgate.net Oxidized phenols can exhibit multiple resonance structures, each potentially leading to different reaction outcomes, including para-para, ortho-ortho, and ortho-para adducts in homo-coupling reactions. nih.gov The regioselectivity is influenced by both the substitution pattern of the this compound and the catalyst or reagent used. nih.gov

Phenoxy radicals are key intermediates in the one-electron oxidation of phenolic compounds. nih.govresearchgate.net These radicals can participate in various coupling mechanisms. While radical-radical reactions are conceptually simple, they are considered less likely due to the requirement for two long-lived radicals. wikipedia.org Instead, mechanisms involving the addition of a this compound or phenoxy radical to another this compound or phenoxide are more common. wikipedia.org This initial bond-forming process is typically followed by hydrogen atom abstraction and tautomerization to yield the product. wikipedia.org In the absence of metal catalysts, couplings often proceed via a radical-phenol mechanism. wikipedia.org

Metal-catalyzed oxidative coupling can involve inner-sphere or outer-sphere processes. wikipedia.org In inner-sphere mechanisms, the phenolic substrate coordinates to the metal center, followed by oxidation to a phenoxide via electron transfer or hydrogen atom abstraction. wikipedia.org The resulting intermediate can then undergo further reactions. wikipedia.org For iron-catalyzed oxidative coupling, key steps include the formation of high-valent iron-phenolate complexes, the generation of a ligated phenoxyl radical intermediate, and coupling with a π-nucleophile or another radical species. acs.org

Two-electron oxidation of a this compound can generate a phenoxonium ion, which can be attacked by a nucleophilic this compound, leading to the formation of a bithis compound adduct after tautomerization. nih.gov

Understanding the behavior of phenolic radicals is essential for controlling chemoselectivity (homo- and cross-coupling), regioselectivity (ortho, meta, and para), and enantioselectivity in oxidative coupling reactions. researchgate.net Factors governing these selectivities include the intermediates and transition states involved, as well as the various oxidation and coupling sites on the this compound molecule. researchgate.net

Functionalization and Derivatization of this compound

Phenols can undergo various functionalization and derivatization reactions to synthesize a wide range of valuable organic compounds. Direct C-H functionalization and alkylation are two important strategies in this area.

Direct Aromatic C-H Functionalization of this compound

Direct aromatic C-H functionalization of phenols provides an atom-economical approach to construct new Csp²-C bonds, enabling the efficient synthesis of highly functionalized phenolic derivatives. rsc.orgnih.gov This strategy is particularly attractive as it utilizes readily available and often biomass-derived phenols as starting materials. rsc.org

Compared to methods requiring pre-functionalization with groups like halides or boron species, direct C-H functionalization reduces the number of synthetic steps and improves atom economy. nih.gov While ortho-C-H functionalization of arenes has been extensively studied using directing groups, recent advances have focused on achieving regioselective functionalization at meta and para positions of free phenols. nih.gov

Metal-catalyzed direct C-H functionalization of phenols has been explored using various transition metals. For instance, copper(II) triflate (Cu(OTf)₂) catalyzed oxidative arylation of tertiary carbon-containing substrates, including phenols, has been reported, leading to regioselective coupling at the para-position. rsc.org If the para-position is blocked, coupling can occur at the ortho-position, sometimes accompanied by tandem coupling/cyclization reactions. rsc.org

Gold catalysis has also been employed for the direct C-H functionalization of unprotected phenols with diazo compounds, achieving high chemo- and site-selectivity. acs.org This approach represents a significant development as it avoids the need for pre-installed directing groups. acs.org

Iron(III) halides under visible light conditions have been utilized for the direct and selective coupling of phenols with benzylic and allylic derivatives. rsc.org Ruthenium catalysts have been shown to catalyze the dehydrative C-H coupling between phenols and aldehydes, leading to ortho-alkylated phenols or benzofurans depending on the reaction conditions. rsc.org Palladium-catalyzed meta-selective C-H olefination of phenols has been achieved using specific directing templates. nih.govrsc.org

Achieving meta-selective C-H functionalization of free phenols can be challenging using conventional methods. However, strategies involving regiodiversion of electrophilic aromatic substitution mediated by bismuth(V) have been reported for polysubstituted phenols. nih.gov

Alkylation of Phenols and Phenolates

Alkylation of phenols and their corresponding phenolate (B1203915) anions is a fundamental transformation for introducing alkyl chains onto the phenolic scaffold. This reaction can lead to two main types of products: O-alkylated products (ethers) and C-alkylated products (alkylphenols). pharmaxchange.inforesearchgate.net

Phenolate anions are readily formed by treating phenols with a base. pharmaxchange.info These ambident nucleophiles can react with alkyl halides or other alkylating agents at either the oxygen atom (O-alkylation) or a carbon atom on the aromatic ring (C-alkylation). pharmaxchange.info While O-alkylation is often kinetically favored, leading to the formation of ethers via an SN2-like mechanism, C-alkylation can occur through a resonance pathway involving the delocalization of the negative charge onto the carbon atoms of the aromatic ring. pharmaxchange.info The relative yields of O- vs. C-alkylation products are significantly influenced by reaction conditions, particularly the solvent. pharmaxchange.info Protic solvents, for example, can favor C-alkylation by hydrogen bonding with the phenolate oxygen, thereby shielding it and promoting attack at the carbon positions. pharmaxchange.info

The alkylation of this compound with olefins in the presence of acid catalysts is a well-established method for producing alkylphenols. researchgate.net The mechanism typically involves the formation of a carbocation from the olefin, which then acts as the electrophile and attacks the aromatic ring. researchgate.net In some cases, O-alkylation to form the phenolic ether can be kinetically favored, followed by intramolecular rearrangement of the alkyl group from the oxygen to the carbon of the aromatic ring under acidic conditions. researchgate.netpnnl.gov

Catalytic systems, including solid acid catalysts like zeolites, have been extensively studied for the alkylation of phenols. researchgate.netwhiterose.ac.ukwhiterose.ac.uk The selectivity for C-alkylated products can be influenced by the catalyst's properties, such as pore structure and acid site distribution. researchgate.net

Diazo compounds have emerged as effective alkylating agents for phenols through transition-metal catalyzed carbene transfer reactions, providing a regio- and chemo-selective route to alkylated aromatic compounds via Csp²-H bond functionalization. rsc.org

The alkylation process involves competitive O- and C-alkylation pathways, and achieving high selectivity for a desired product remains a challenging aspect. tandfonline.com Understanding the mechanistic behavior in the presence of different catalytic systems is crucial for designing catalysts that maximize the yield of the desired O- or C-alkylated products. tandfonline.com

Synthesis of Phenolic Resins and Polymers: Advanced Methodologies

Phenolic resins, also known as this compound-formaldehyde resins (PF), are among the oldest synthetic polymers, traditionally synthesized through the polycondensation of this compound and formaldehyde (B43269). These resins are valued for their excellent thermal stability, mechanical strength, and chemical resistance, finding extensive use in adhesives, coatings, and molded products. britannica.comrsc.orgorientjchem.org Advanced synthetic methodologies in this area focus on improving efficiency, sustainability, and tailoring material properties.

Traditional methods involve reacting this compound and formaldehyde under either acidic or basic conditions, leading to two main types of resins: novolacs and resoles. britannica.com Resoles are typically synthesized with an excess of formaldehyde and a base catalyst, yielding low-molecular-weight prepolymers that can be cured into thermosetting network polymers. britannica.com Novolacs, conversely, are produced with an excess of this compound and an acid catalyst, resulting in thermoplastic prepolymers that require an external curing agent, such as hexamethylenetetramine (HMTA), to crosslink. britannica.comorientjchem.org

Recent advancements include the exploration of solvent-free synthesis methods, such as reactive extrusion, which offers a more sustainable approach by eliminating the need for solvents and reducing reaction times. rsc.org Mechanistic studies in reactive extrusion have revealed that condensation reactions accompanied by water release are the primary pathways for oligomer formation. rsc.org

Furthermore, research is actively pursuing the incorporation of bio-based materials to replace or modify traditional phenolic resins, aiming to reduce reliance on fossil feedstocks. orientjchem.orgtransparencymarketresearch.comelsevier.com This includes utilizing modified phenolic resins derived from renewable resources like cardanol (B1251761) or incorporating hydrolysis lignin (B12514952) and glucose into resin formulations. orientjchem.org The curing behavior and thermal properties of these modified resins are subjects of detailed investigation to match or exceed the performance of conventional PF resins. orientjchem.org

The synthesis of phenolic resins involves complex reaction mechanisms, including electrophilic aromatic substitution and condensation reactions. Under basic conditions (resole synthesis), formaldehyde reacts with this compound to form methylolphenols, which then undergo further condensation to form a crosslinked network. Under acidic conditions (novolac synthesis), methylene (B1212753) bridges are formed between this compound units. Understanding these mechanisms is crucial for controlling resin structure and properties.

This compound as a Precursor in Complex Organic Synthesis

This compound's reactivity stems from its activated aromatic ring and the presence of the hydroxyl group, making it a versatile precursor in complex organic synthesis. It participates in a variety of reactions, including electrophilic aromatic substitution, coupling reactions, and functional group transformations.

This compound is a key intermediate in the production of numerous fine chemicals, pharmaceuticals, and polymers beyond phenolic resins, such as bisthis compound A, caprolactam, and salicylic (B10762653) acid. rsc.org The synthesis of these compounds often involves sophisticated catalytic systems and reaction pathways.

Recent research highlights the role of this compound and its derivatives, particularly phenolate anions, in photocatalysis. researchgate.netunits.itnih.gov Phenolate anions, being electron-rich and photo-active, can absorb visible light and, in their excited state, act as strong reducing agents. researchgate.netnih.gov This property is leveraged to generate reactive radical species from suitable precursors, enabling various bond-forming reactions, including direct aromatic C-H functionalization. researchgate.netnih.gov The ability of phenolate derivatives to form ground state electron donor-acceptor (EDA) complexes with electron-poor radical sources also provides an alternative mechanistic pathway for initiating organic radical reactions. researchgate.netunits.itnih.gov

Mechanistic studies in this area focus on understanding the electron transfer processes and radical intermediates involved in these photocatalytic transformations. researchgate.netnih.gov This includes investigating the influence of substituents on the phenolate ring and the nature of the radical precursors. researchgate.net

This compound also serves as a starting material for the synthesis of complex molecules through multi-step sequences. For example, methods have been developed for the fast incorporation of carbon isotopes into the ipso carbon of phenols, which is valuable for the synthesis of labeled compounds used in research and medical imaging. acs.org This involves the synthesis of specific precursors that undergo cyclization reactions to form the substituted this compound ring. acs.org

Furthermore, the selective metalation of this compound-type proligands is an emerging area in organometallic chemistry, allowing for the synthesis of cyclometalated structures with potential applications in catalysis and photochemistry. rsc.org Mechanistic investigations in metalation reactions reveal the influence of solvents and the possibility of multiple reaction pathways, including oxidative addition and single-electron transfer processes. rsc.org

Production Technologies from Alternative Feedstocks

The increasing demand for sustainable chemical production has spurred research into alternative feedstocks for this compound production, moving away from traditional petroleum-based sources like the cumene process. transparencymarketresearch.comnumberanalytics.com Lignocellulosic biomass, particularly its lignin component, is a promising renewable resource due to its inherent aromatic structure. transparencymarketresearch.comacs.orgresearchgate.net

Lignin Liquefaction for Phenolic Compound Production

Lignin, a complex aromatic polymer found in plant cell walls, is a significant byproduct of the pulp and paper industry and a key component of lignocellulosic biomass. transparencymarketresearch.comresearchgate.netanr.frnih.gov Its potential as a renewable source of phenolic compounds, including this compound, is widely recognized. transparencymarketresearch.comacs.orgtandfonline.comresearchgate.net

Lignin liquefaction is a thermochemical process that breaks down the complex lignin structure into smaller, often phenolic, molecules. tandfonline.comresearchgate.netnih.gov This process can be carried out using various methods, including hydrothermal liquefaction (HTL). HTL involves treating biomass in hot-compressed water at elevated temperatures and pressures. researchgate.netnih.gove3s-conferences.org Studies have shown that HTL of lignin and lignocellulosic wastes can yield significant quantities of phenolic compounds, such as 2-methoxy-phenol, 4-ethyl-2-methoxy-phenol, and 2,6-dimethoxy-phenol. nih.gov The yield and composition of the phenolic products are influenced by factors such as temperature, reaction time, and the presence of catalysts. tandfonline.comresearchgate.netnih.gov

Research into lignin liquefaction focuses on optimizing reaction conditions and developing efficient catalytic systems to maximize the yield and selectivity of desired phenolic products, including this compound. anr.frtandfonline.comresearchgate.netmdpi.com Catalysts, such as metal chlorides and acids, have been investigated to promote the cleavage of ether and carbon-carbon bonds within the lignin structure. mdpi.com Microwave-assisted liquefaction is another advanced technique being explored to enhance the efficiency and control over the production of phenolic compounds from lignin. mdpi.com

The conversion of lignin-derived alkylmethoxyphenols to this compound is also an active area of research. acs.org This process often involves a combination of demethoxylation and transalkylation reactions, utilizing catalysts like supported gold nanoparticles and zeolites. acs.org The use of benzene in this process can be crucial for achieving high this compound yields and minimizing side reactions. acs.org

Data on lignin liquefaction yields can vary significantly depending on the feedstock and process conditions. However, studies demonstrate the potential for obtaining substantial amounts of phenolic oils.

FeedstockTemperature (°C)Reaction Time (min)Phenolic/Neutral Oil Yield (wt.%)Key Phenolic Compounds Detected
Lignin25060~532-methoxy-phenol, 4-ethyl-2-methoxy-phenol, 2,6-dimethoxy-phenol
Sawdust25060~322-methoxy-phenol, 4-ethyl-2-methoxy-phenol, 2,6-dimethoxy-phenol
Cornstalks25060~322-methoxy-phenol, 4-ethyl-2-methoxy-phenol, 2,6-dimethoxy-phenol
Pure Lignin32030Max total this compound content observedPhenolic monomers

Pyrolysis of Biomass for this compound Generation

Pyrolysis is a thermochemical decomposition of biomass at elevated temperatures in the absence of oxygen, producing bio-oil, syngas, and bio-char. e3s-conferences.orgfrontiersin.org Bio-oil contains a complex mixture of oxygenated compounds, including a significant fraction of phenolic compounds derived primarily from the lignin component of the biomass. transparencymarketresearch.comresearchgate.netfrontiersin.orgfrontiersin.org

Fast pyrolysis is a technique that aims to maximize the production of bio-oil by rapidly heating biomass to temperatures typically between 400 and 600 °C. researchgate.netfrontiersin.org The phenolic compounds in bio-oil can be recovered and upgraded to produce this compound. e3s-conferences.org

Research in biomass pyrolysis for this compound generation focuses on understanding the complex reaction mechanisms involved in lignin depolymerization and the subsequent conversion of phenolic intermediates to this compound. researchgate.netfrontiersin.org Catalytic fast pyrolysis (CFP) is a promising approach to enhance the yield and selectivity of desired phenolic compounds, including this compound. researchgate.netncsu.edu Various catalysts, such as zeolites and metal phosphates, are being investigated to promote the selective cleavage of specific bonds in lignin and deoxygenation reactions. e3s-conferences.orgfrontiersin.orgfrontiersin.orgncsu.edu

Factors influencing this compound yield during pyrolysis include biomass type, pyrolysis temperature, heating rate, and the presence and type of catalyst. researchgate.netfrontiersin.orgfrontiersin.org Studies have shown that optimizing these parameters can significantly impact the yield and distribution of phenolic products. frontiersin.orgfrontiersin.org For example, specific catalysts like potassium phosphate (B84403) have been shown to promote the formation of this compound and 2,6-dimethoxythis compound (B48157) during catalytic fast pyrolysis of poplar wood. ncsu.edu

While pyrolysis can yield a variety of phenolic compounds, achieving high selectivity for this compound itself often requires further upgrading or specific catalytic strategies. researchgate.netfrontiersin.org The complex nature of bio-oil necessitates efficient separation and purification techniques to isolate this compound from the mixture. e3s-conferences.org

Data on this compound yields from biomass pyrolysis are often reported as weight percentage of the biomass feedstock or as a fraction of the bio-oil composition.

FeedstockCatalystTemperature (°C)This compound Yield (wt.% of biomass)Selectivity (%)
Poplar woodK₃PO₄ (8 wt.%)5505.317.8
Biomass impregnated with NH₄H₂PO₄NH₄H₂PO₄ (PA-to-PL ratio of 0.6)5004.5720.09

Computational and Theoretical Investigations of Phenol

Quantum Mechanical Studies of Phenol (B47542) and its Complexes

Quantum mechanics (QM) forms the theoretical foundation for understanding the behavior of matter at the atomic and subatomic levels. In the context of this compound, QM methods are employed to calculate its electronic structure, geometry, and the nature of its interactions with other molecules.

Ab Initio Calculations for this compound Molecular Systems

Ab initio methods, which are based on first principles of quantum mechanics without reliance on empirical parameters, are crucial for accurately describing molecular systems. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used to predict the properties of this compound. acs.orgacs.org

Vibrational spectra of this compound have been extensively studied using these methods. For instance, calculations at the HF and MP2 levels, as well as with density functional theory (DFT), using the 6-31G(d,p) basis set, have provided clear assignments of vibrational frequencies. acs.org It has been demonstrated that while the HF/6-31G(d,p) method can be inaccurate for modes involving the OH bend, DFT calculations with the BLYP functional show excellent agreement with experimental frequencies. acs.org Specifically, certain modes that are poorly predicted by MP2/6-31G(d,p) are reproduced with high fidelity by DFT (BLYP). acs.org

Structural parameters of this compound, such as bond lengths and angles, have also been determined. For example, ab initio calculations at the MP2/6-31G level have been used to define the geometry of this compound, showing a C-O-H bond angle of 109.94° at the B3LYP/6-311++G(2df,2p) level, which compares well with experimental values. researchgate.netijaemr.com These computational approaches provide a foundational understanding of the this compound molecule's geometry and vibrational dynamics.

Table 1: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for this compound
ModeHF/6-31G(d,p)MP2/6-31G(d,p)DFT/BLYPExperimental
OH bendIncorrect---Excellent Agreement---
Mode 14---~140 cm⁻¹ too highWithin 11 cm⁻¹---
Mode 4---~220 cm⁻¹ too lowWithin 6 cm⁻¹---
Data sourced from studies comparing various computational methods. acs.org

Hydrogen Bonding Interactions in this compound-Water Complexes

The interaction between this compound and water is a classic example of hydrogen bonding and has been extensively investigated through computational methods. scirp.orgacs.org this compound can act as a hydrogen bond donor via its hydroxyl group, forming a strong interaction with the oxygen atom of a water molecule. scirp.orgnih.gov

Quantum mechanical studies, particularly using methods like MP2 and MP4, have been employed to determine the stability and geometry of this compound-water complexes. scirp.orgacs.org Calculations show that the most stable conformation involves a hydrogen bond from the phenolic -OH group to the water molecule (−OH-----OH₂), with a calculated hydrogen bond distance of approximately 1.8 Å. scirp.orgresearchgate.net The interaction energy for this complex is significant, estimated to be in the range of 15-28 kcal/mol, which is substantially higher than analogous O-H---S or O-H---Se bonds. scirp.org

The stability of these complexes is confirmed by negative enthalpy changes (ΔHº), indicating that the formation of these hydrogen-bonded systems is an exothermic process. scirp.org Furthermore, theoretical studies have explored how the phenolic OH group's ability to accept a hydrogen bond from water becomes nearly exhausted as more water molecules are added, leading to competition with the π cloud of the this compound ring for further interactions. acs.org The fusion of this compound and water clusters results in a stability similar to that of pure water clusters. acs.org

Table 2: Calculated Interaction Energies and Properties of this compound-Water Complexes
Complex ConfigurationInteraction Energy (kcal/mol, Gas Phase)H-bond Distance (Å)Method
This compound-Water (-OH-----OH₂)Most Negative Value1.8MP4
This compound-Water-9.54---MP2(sp)/A
This compound-Water21.08 kJ/mol (D₀)---DZPi basis set
Data compiled from various quantum mechanical studies. acs.orgscirp.orgresearchgate.netst-andrews.ac.uk

π-π Stacking Interactions in Phenolic Systems

Non-covalent π-π stacking interactions are crucial in determining the structure and stability of systems containing aromatic rings, including this compound dimers and other aggregates. scirp.orgscirp.org These interactions arise from a combination of electrostatic, dispersion, and short-range repulsion forces between the π-electron systems of the aromatic rings. scirp.org

Computational studies, often using MP2 methods and various DFT functionals like M062X, have been performed to investigate the nature of these interactions. scirp.orgscirp.org The stability of stacked this compound dimers is highly dependent on their conformation, which is defined by parameters such as the intermolecular distance and the dihedral angle between the rings. scirp.org For hydrated phenolic dimers, studies have shown that conformations with dihedral angles of 0° and 120° can be particularly stable. scirp.org The interaction energy is sensitive to the level of theory and the basis set used, with MP2 methods known to sometimes overestimate stacking energies if not paired with an appropriate basis set. scirp.org The binding energy for a neutral this compound dimer has been estimated to be over 28.5 kJ mol⁻¹. rsc.org

The geometry of the this compound dimer is a delicate balance between the hydrogen bond formed by the hydroxyl groups and the π-π interaction between the aromatic rings. rsc.orgresearchgate.net This competition leads to complex potential energy surfaces, where different computational methods may predict different stable structures. mhko.science

Table 3: Stacking Interaction Energies in Phenolic Dimers
SystemDihedral Angle (°)Horizontal Shift (Å)Stacking Energy (kcal/mol)Method
Hydrated this compound Dimer0-1.5-27.4314MP2 (Gas Phase)
Hydrated this compound Dimer00Maximum RepulsionMP2 (Gas Phase)
Neutral this compound Dimer------>28.5 kJ/molCCSD(T)/CBS
Data from computational investigations on π-π stacking. scirp.orgrsc.org

Molecular Conformations and Stability of this compound Complexes

For this compound-water complexes, the dominant interaction is the hydrogen bond where this compound acts as the donor. scirp.orgnih.gov The stability of these complexes has been systematically studied, revealing that cyclic hydrogen bonding patterns become important in larger clusters, such as those involving acetonitrile (B52724) and multiple water molecules, significantly influencing the relative stability of different conformers. researchgate.netresearchgate.net

In the case of the this compound dimer, the interplay between hydrogen bonding and π-π stacking results in a complex conformational landscape. nih.govrsc.org Different levels of theory can yield different results; for instance, MP2 calculations with extended basis sets may incorrectly favor π-stacked structures due to an overestimation of dispersion forces, while certain DFT functionals that include empirical dispersion corrections provide more reliable geometries. rsc.org The most stable conformation of the this compound dimer involves both a hydrogen bond between the hydroxyl groups and a T-shaped or parallel-displaced arrangement of the aromatic rings. rsc.orgresearchgate.net

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations

DFT and MD simulations are powerful computational techniques that allow for the investigation of larger, more complex systems and dynamic processes, such as the adsorption of this compound onto surfaces.

Elucidation of Adsorption Mechanisms of this compound

DFT and MD simulations have been instrumental in understanding how this compound interacts with and adsorbs onto various materials, which is critical for environmental remediation applications. nih.govresearching.cn These studies can reveal the preferred adsorption sites, the orientation of the this compound molecule on the surface, and the energies associated with the adsorption process.

Simulations of this compound adsorption on activated carbon have shown that the process involves both physisorption and chemisorption. nih.govcore.ac.uk DFT calculations indicate that on pristine activated carbon, this compound undergoes weak physical adsorption primarily through van der Waals and π-π stacking interactions between its aromatic ring and the carbon's basal planes. nih.govnih.govresearchgate.net The presence of oxygen-containing functional groups (like -OH, -CHO, or -COOH) on the carbon surface significantly enhances adsorption. nih.govnih.gov The carboxylic group, in particular, interacts strongly with the hydroxyl group of this compound. nih.govresearchgate.net

Molecular dynamics simulations of this compound adsorption on graphene oxide (GO) in an aqueous solution have revealed that hydrophobic interactions are a primary driving force. researching.cnjim.org.cn The calculated adsorption energy for this compound on GO is 19.31 kJ/mol. researching.cnjim.org.cn Van der Waals forces, electrostatic interactions, and hydrogen bonds also contribute to the adsorption process. researching.cn These simulations provide a molecular-level picture of how this compound is removed from water by graphene-based materials. cihanuniversity.edu.iq

Table 4: Calculated Adsorption Energies of this compound on Various Surfaces
AdsorbentAdsorbateAdsorption EnergyMethod
Graphene Oxide (GO)This compound19.31 kJ/molMD Simulation
Activated Carbon (Pristine)This compoundWeak Physical AdsorptionDFT
Activated Carbon (-COOH)This compoundStrongest InteractionDFT
Boron Nitride SheetThis compoundChemisorptionDFT
Data sourced from DFT and MD simulation studies. researching.cnnih.govjim.org.cnnih.gov

Analysis of Atomic-Level Interactions in Phenolic Systems

Computational investigations provide significant insights into the atomic-level interactions that govern the structure and behavior of phenolic systems. These noncovalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in determining the molecular geometry, charge distribution, and stability of these systems. scirp.orgmdpi.com

Hydrogen bonding is another critical interaction, especially in the context of catalyst-substrate recognition. Noncovalent interaction (NCI) analysis and the atom-in-molecules (AIM) method are computational tools used to visualize and quantify these bonds. acs.org For example, in studies of enantioselective synthesis, DFT calculations at the M06-2X/def2-TZPV/SMD//M06-2X/6-31G(d) level of theory have shown significant hydrogen-bonding interactions between the oxygen atom of a phenolate (B1203915) structure and hydrogen atoms in a catalyst. acs.org The energy of these hydrogen bonds can be estimated, providing a quantitative measure of the interaction strength. In one such analysis, the primary hydrogen bond interaction energy was calculated to be -15.9 kcal/mol. acs.org

Furthermore, electrostatic potential (ESP) analysis visually demonstrates the binding modes and highlights the differences in interaction based on molecular conformation. acs.org These computational methods collectively provide a detailed picture of the noncovalent forces at play, which are fundamental to the structure, stability, and dynamics of molecules, materials, and biological complexes. acs.orgaps.org

Table 1: Computational Methods and Basis Sets for Analyzing Atomic Interactions

Interaction Type Computational Method Basis Set System Studied
π-π Stacking DFT (M06-2X, B3LYP) 6-311++G(d,p) This compound-Phenol Dimers
Hydrogen Bonding DFT (M06-2X), NCI, AIM def2-TZPV/SMD, 6-31G(d) Catalyst-Phenolate Complexes

Theoretical Prediction of Reactivity Indices and Electronic Characteristics

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity and electronic properties of this compound and its derivatives. researchgate.net Key descriptors of chemical reactivity, such as bond dissociation enthalpy (BDE) and ionization potential (IP), can be calculated to understand and predict the behavior of phenolic compounds, especially their antioxidant activity. nih.gov

The O-H bond dissociation enthalpy is a critical parameter for assessing the ability of a phenolic compound to act as an antioxidant via a hydrogen atom transfer (HAT) mechanism. nih.gov DFT-based procedures have been developed to accurately calculate gas-phase BDEs. nih.gov For example, calculations using the M06-2X functional have been tested for their ability to predict the thermodynamics of this compound and its derivatives. researchgate.net While there might be a systematic shift from experimental values, the calculated and experimental data sets show a strong correlation. researchgate.net Studies have shown that for ferulic acid-related compounds, cyclooxygenase-2 (COX-2) inhibition was observed in compounds with phenolic O-H BDE values above a certain threshold (e.g., 85.76 kcal/mol as calculated by the DFT/B3LYP method). nih.gov

Another important mechanism for antioxidant action is single-electron transfer (SET), which is related to the ionization potential. nih.gov Computational methods can predict IP values to help determine whether the HAT or SET mechanism is dominant. For most phenolic antioxidants, the HAT mechanism is considered to be the predominant pathway. nih.gov

The influence of substituents on the aromatic ring on these reactivity indices is a major focus of theoretical studies. The type and position of functional groups directly affect the phenolic C-O bond length and the thermodynamics of antioxidant mechanisms. researchgate.net Relationships between Hammett constants, which quantify the electronic effect of substituents, and reaction enthalpies can be established through these computational models. researchgate.net

Table 2: Predicted Reactivity Indices for Phenolic Compounds

Compound/Class Reactivity Index Predicted Value (kcal/mol) Computational Method
Ferulic acid dimer (bis-FA) O-H BDE 85.76 DFT (B3LYP)
Dehydrodiisoeugenol O-H BDE 85.99 DFT (B3LYP)
Monosubstituted Phenols BDE (Gas Phase) Varies by substituent DFT (M06-2X)
Monosubstituted Phenols Proton Affinity (Gas Phase) Varies by substituent DFT (M06-2X)

Computational Chemistry Approaches for Understanding this compound Interactions in Solvents

Computational chemistry offers robust methods for elucidating the complex interactions between this compound and solvent molecules. These approaches are crucial for predicting how the solvent environment influences the structural, electronic, and chemical properties of this compound, such as its acid dissociation constant (pKa) and NMR chemical shifts. rsc.orgresearchgate.net

A common strategy involves combining high-level quantum mechanical calculations, like DFT, with continuum solvation models. rsc.orgtorvergata.it Models such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are frequently used to simulate the bulk solvent effect. rsc.orgresearchgate.net These models treat the solvent as a continuous medium with specific dielectric properties, which is computationally efficient. researchgate.nettorvergata.it

For more accurate descriptions, especially for interactions involving strong hydrogen bonds, a hybrid approach is often employed. This involves including a small number of explicit solvent molecules in the quantum mechanical calculation to model the immediate solvation shell, while the rest of the solvent is treated as a continuum. researchgate.netmdpi.com For instance, studies on the pKa of this compound have shown that including two explicit water molecules in DFT calculations using the CAM-B3LYP functional and the SMD solvation model leads to highly accurate predictions without the need for empirical correction factors. researchgate.netmdpi.com This method has proven reliable for a wide range of substituted phenols, achieving a mean absolute error as low as 0.3 pKa units. researchgate.nettorvergata.it

These computational techniques can also accurately predict spectroscopic properties. The combination of DFT, PCM, and discrete solute-solvent hydrogen bond calculations has been successful in calculating the ¹H NMR chemical shifts of the hydroxyl proton in phenolic compounds. rsc.org A study using the GIAO method at the DFT/B3LYP/6-311++G(2d,p) level of theory found an excellent linear correlation (correlation coefficient of 0.991) between experimental and computed chemical shifts for this compound in various solvents like DMSO, acetone (B3395972), and chloroform. rsc.org

Semi-empirical quantum mechanical calculations are also used to analyze the adsorption of this compound from different solvents onto surfaces like graphene. researchgate.net These studies help to understand whether interactions are dominated by factors like π-π dispersion forces or interactions with surface functional groups. researchgate.net

Table 3: Accuracy of Computational pKa Prediction for this compound

Method Explicit Water Molecules Solvation Model Mean Absolute Error (pKa units)
CAM-B3LYP/6-311G+dp 2 SMD 0.3
B3LYP/6-311G+dp 2 SMD ~0.37
CAM-B3LYP/6-311G+dp 1 SMD > 1.0 (for thymol)
Various Functionals 0 PCM/SMD Higher deviations

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical studies are indispensable for mapping the intricate reaction pathways and mechanisms of this compound, particularly in processes like combustion, oxidation, and electrochemical degradation. rsc.orghku.hk These computational investigations provide detailed information on transition states, reaction intermediates, and rate constants that are often difficult to obtain experimentally. rsc.orgsciengine.com

The reaction of this compound with hydroxyl radicals (•OH), a key process in atmospheric and aqueous-phase oxidation, has been studied using DFT methods like B3LYP with the 6-311++G(2dp, 2df) basis set. sciengine.com These calculations determine the equilibrium geometries, energies, and thermodynamic properties of all stationary points along the reaction pathway. sciengine.com Such studies have shown that the addition of the •OH radical to the ortho position of the this compound ring is the dominant pathway, accounting for the vast majority of adduct products over a range of temperatures. sciengine.com

Theoretical models have also been applied to the electrochemical degradation of this compound. hku.hk It is generally accepted that the process begins with an electron transfer that leads to the formation of phenoxy radicals. hku.hk These radicals can then undergo various reactions, including coupling and oxidation, leading to intermediates like benzoquinone. hku.hk Computational studies help to refine these proposed pathways by, for example, considering the role of polymerization reactions and how different anode materials can alter the reaction mechanism, either promoting rapid mineralization or leading to the accumulation of intermediates. hku.hkresearchgate.net

Table 4: Key Reaction Pathways of this compound Investigated Theoretically

Reaction Type Key Pathway/Intermediate Computational Method
Thermal Decomposition This compound → Cyclopentadiene (B3395910) + CO AI-TST-ME
Thermal Decomposition This compound + H → Phenoxy radical + H₂ AI-TST-ME
Radical Addition This compound + •OH → Ortho-adduct DFT (B3LYP)
Electrochemical Oxidation This compound → Phenoxy radical → Benzoquinone General Mechanistic Models

Phenol in Advanced Materials Science and Nanotechnology

Phenolic-Enabled Nanotechnology (PEN)

Phenolic-Enabled Nanotechnology (PEN) has emerged as a significant field that utilizes the distinct physicochemical properties of phenolic compounds to construct functional nanomaterials. nih.govescholarship.orgrsc.org This approach offers simple and adaptable methods for creating nanostructures with controllable features, finding extensive use in biomedical applications and beyond. nih.govrsc.org The accessibility and versatile reactivity of phenolics have been the primary catalysts for the rapid growth of research in PEN. nih.govescholarship.org

The fundamental principle of PEN lies in harnessing the structural and chemical attributes of phenolic moieties, such as catechol and gallol groups. escholarship.orgnih.gov These groups can participate in a wide array of interactions, including covalent bonds, metal coordination, hydrogen bonds, π-interactions, hydrophobic interactions, and electrostatic forces. escholarship.orgnih.govescholarship.org This multifaceted reactivity allows phenolics to interact with a vast range of materials, from inorganic ions and oxides to organic polymers and biological macromolecules. escholarship.orgescholarship.org

The core strategy of PEN is to use these interactions to assemble high-quality nanoproducts with precise control over their size, shape, composition, and surface chemistry. escholarship.orgrsc.orgnih.gov By selecting specific phenolic compounds and reaction conditions, researchers can intelligently design and engineer functional materials tailored for specific purposes. nih.gov This approach often provides a "green" and simplified alternative to traditional synthesis methods. nih.gov

Table 1: Key Interactions in Phenolic-Enabled Nanotechnology (PEN)

Interaction TypeDescriptionInteracting Phenolic GroupsComplementary Materials/Motifs
Metal CoordinationFormation of coordination complexes between phenolic hydroxyl groups and metal ions.Catechol, GallolMetal Ions (e.g., Fe³⁺, Cu²⁺, Au³⁺, Al³⁺) escholarship.org
Hydrogen BondingElectrostatic attraction between a hydrogen atom in a phenolic hydroxyl group and an electronegative atom.Hydroxyl (-OH)Polymers, Proteins, Silica, Water nih.govnih.gov
π–π StackingNon-covalent interaction between aromatic rings.Aromatic RingsCarbon Materials, Aromatic Polymers nih.gov
Hydrophobic InteractionsThe tendency of nonpolar substances (like aromatic rings) to aggregate in aqueous solution.Aromatic RingsPolymers, Transition Metal Dichalcogenides nih.gov
Covalent BondingFormation of strong chemical bonds, often through oxidation of phenolic groups.Catechol, GallolAmines, Thiols, Self-polymerization nih.govescholarship.org
Electrostatic InteractionsAttraction or repulsion of particles or entities based on their electrical charges.Deprotonated HydroxylsCharged Polymers, Biomolecules nih.govescholarship.org

The engineering of nanostructures using phenolic compounds is a versatile process that allows for the creation of diverse materials such as nanoparticles, surface coatings, and complex hybrid systems. nih.govescholarship.org The inherent adhesiveness of phenolics, particularly polydopamine (PDA) and tannic acid (TA), allows them to form conformal coatings on a wide variety of substrates, effectively tailoring the surface properties of materials. escholarship.orgntu.edu.sg

These phenolic platforms can serve as templates for further modification. escholarship.org For instance, a PDA-coated nanoparticle can act as a reactive surface for the deposition of other materials, such as metal nanoparticles or metal-organic frameworks (MOFs), leading to multifunctional systems. ntu.edu.sg The ability to control reaction conditions enables the tuning of particle size, shape, and composition, making PEN a powerful toolkit for creating bespoke nanomaterials for applications in nanomedicine, catalysis, and sensing. nih.govrsc.org

The self-assembly of phenolic compounds into well-defined nanostructures is driven by a combination of non-covalent interactions. nih.govunimelb.edu.au A primary mechanism is the coordination between phenolic ligands and metal ions, which leads to the formation of metal-phenolic networks (MPNs). nih.gov This process can be used to fabricate materials ranging from nanoparticles to macroscopic, free-standing films. unimelb.edu.auacs.org

Other crucial interactions include hydrogen bonding, which contributes to the stability of assemblies in aqueous environments, and π–π stacking between the aromatic rings of phenolic molecules. nih.govnih.gov These interactions can be modulated by external stimuli, such as changes in pH, which can trigger the assembly or disassembly of the nanostructures. acs.org Molecular dynamics simulations have shown that phenolic molecules can interact via π–π stacking while still forming hydrogen bonds with the surrounding aqueous environment, which explains the excellent colloidal stability of the resulting nanoparticles. nih.gov

Phenolic compounds play a dual role in the synthesis of nanomaterials involving metal ions and metal oxides. rsc.orgnih.gov Firstly, many phenolics, such as tannic acid, gallic acid, and dopamine (B1211576), act as effective reducing agents. nih.govrsc.org They can reduce noble metal ions like Au³⁺, Ag⁺, and Pt⁴⁺ to their metallic state, forming metal nanoparticles. nih.gov This represents a "green" synthesis method that avoids the use of harsh chemical reductants. nih.govrsc.org

Secondly, phenolics serve as excellent capping or stabilizing agents. rsc.orgnih.gov Once the metal or metal oxide nanoparticles are formed, the phenolic molecules can adsorb onto their surface. ntu.edu.sgnih.gov This surface coating prevents the nanoparticles from aggregating, which is a common issue due to their high surface energy. rsc.orgrsc.org The coordination chemistry between phenolic groups and the nanoparticle surface is key to this stabilization. nih.govntu.edu.sg For instance, the catechol groups in dopamine can coordinate strongly with metal oxide surfaces, forming robust hybrid materials. nih.gov

Phenolic-inorganic hybrid nanoparticles are composite materials that combine the properties of organic phenolic compounds with those of inorganic nanomaterials. nih.govcornell.edu This integration creates functional materials with synergistic or enhanced properties that are not present in the individual components. mdpi.commdpi.com The inorganic part can range from metal nanoparticles (e.g., gold, silver) and metal oxides (e.g., iron oxide, zinc oxide) to semiconductors and silica. nih.govescholarship.orgescholarship.org

The phenolic component can act as a surface coating, a reducing agent during synthesis, or a matrix to disperse the inorganic nanoparticles. nih.govresearchgate.net For example, coating gold nanorods with a polydopamine shell enhances their photoacoustic performance and protects the inorganic core. escholarship.org Similarly, phenolics can be used to template the formation of mesoporous silica, where the phenolic framework directs the structure of the resulting inorganic material. nih.gov These hybrid materials are attractive for a multitude of applications because they combine attributes like the optical and electronic properties of inorganics with the biocompatibility, adhesiveness, and antioxidant nature of phenolics. nih.govescholarship.org

Table 2: Examples of Phenolic Compounds in Nanomaterial Synthesis

Phenolic CompoundNanostructure FormedPrimary Role(s)Example Application Area
Tannic Acid (TA)Metal-Phenolic Networks (MPNs), Surface CoatingsReducing Agent, Stabilizer, Coating, Matrix nih.govnih.govDrug Delivery, Surface Modification nih.gov
Dopamine (forms Polydopamine, PDA)Core-Shell Nanoparticles, Surface CoatingsReducing Agent, Coating, Adhesion Layer nih.govescholarship.orgBioimaging, Biosensing nih.govescholarship.org
Gallic AcidMetal Nanoparticles (Au, Ag, Se)Reducing Agent, Stabilizer nih.govresearchgate.netAntimicrobial Agents, Catalysis nih.govresearchgate.net
CatecholMetal-Phenolic Networks, Polymer FilmsLigand, Monomer, Adhesion Moiety nih.govnih.govBiosensors, Adhesives mdpi.com
Epigallocatechin gallate (EGCG)Noble Metal NanoparticlesReducing Agent nih.govBiomedicine nih.gov

The unique properties of phenolic-based nanomaterials make them highly suitable for applications in biosensing and bioimaging. nih.govrsc.org In biosensing, these materials can be used to create highly sensitive and selective detectors for a variety of analytes. bohrium.comscirp.org For example, enzymes like laccase or tyrosinase can be immobilized on phenolic-modified electrodes to create amperometric biosensors for detecting phenolic pollutants. mdpi.comscirp.org The detection mechanism often relies on the electrochemical oxidation of the target compound or colorimetric changes that occur upon interaction with the sensor. mdpi.com

In bioimaging, phenolic coatings are used to enhance the stability and performance of imaging probes. nih.govescholarship.org Polydopamine-coated gold nanorods, for instance, exhibit improved photoacoustic signals for in vivo imaging. escholarship.org The phenolic shell not only stabilizes the nanoparticles but can also be functionalized with targeting ligands to direct the probes to specific tissues or cells. nih.gov Furthermore, the inherent fluorescence of some metal-phenolic networks allows them to be used directly as imaging agents. nih.gov

Table 3: Applications of Phenolic-Based Nanomaterials

Application AreaSpecific ExampleRole of Phenolic ComponentPrinciple
BiosensingElectrochemical detection of phenolic pollutants (e.g., catechol, bisphenol A) mdpi.comscirp.orgImmobilization matrix for enzymes (e.g., laccase, tyrosinase) on an electrode surface. scirp.orgThe enzyme catalyzes the oxidation of the target This compound (B47542), generating a measurable electrical current. scirp.org
BioimagingPhotoacoustic imaging using polydopamine-coated gold nanorods. escholarship.orgStabilizing shell, enhances photoacoustic performance. escholarship.orgThe PDA shell enhances light absorption and subsequent sound wave generation by the gold core. escholarship.org
BiosensingColorimetric detection of metal ions or biomolecules. mdpi.comForms complexes with analytes, leading to a color change.The coordination of phenolics with target ions alters their optical absorption properties. mdpi.com
BioimagingFluorescence imaging using metal-phenolic network (MPN) nanoparticles. nih.govActs as the core fluorescent component of the nanoparticle.The intrinsic fluorescence of the MPN assembly is used for imaging cellular processes. nih.gov

This compound in Polymer Science and Engineering

This compound and its derivatives are foundational to the field of polymer science, serving as key monomers in the synthesis of a wide range of polymeric materials. Their rigid aromatic structure imparts thermal stability, chemical resistance, and mechanical strength to the resulting polymers.

Advanced Synthesis and Characterization of this compound Formaldehyde (B43269) Resins

This compound-formaldehyde (PF) resins are synthetic polymers obtained from the reaction of this compound and formaldehyde. researchgate.net The synthesis and resulting properties of these resins are highly dependent on several factors, including the molar ratio of the reactants, the type of catalyst used, and the reaction conditions. chem-soc.si Two primary types of PF resins are produced: novolacs and resols. semanticscholar.org Novolacs are synthesized under acidic conditions with a formaldehyde-to-phenol (F/P) molar ratio of less than one, while resols are formed under alkaline catalysis with an F/P molar ratio greater than one (typically 1 < F/P < 3). chem-soc.siresearchgate.net

The reaction proceeds through three main stages: the initial addition of formaldehyde to the this compound molecule, the growth of the polymer chain (prepolymer formation), and the final cross-linking or curing stage. semanticscholar.orgresearchgate.net The temperature and pH at which these reactions occur significantly influence the final characteristics of the resin. chem-soc.siresearchgate.net For instance, studies have shown that increasing the production temperature can lead to a decrease in the bulk density and an increase in the Shore D hardness of the final resin. researchgate.netas-proceeding.com

Advanced analytical techniques are crucial for characterizing the synthesis process and the final resin properties.

Fourier Transform Infrared Spectroscopy (FT-IR) : This technique, particularly Attenuated Total Reflectance (ATR)-FTIR, is used for in-line monitoring of the polymerization reaction. chem-soc.sisemanticscholar.org It allows for real-time determination of residual free this compound and formaldehyde, tracking the conversion of individual monomers, and observing changes in the prepolymer composition over time. semanticscholar.orgresearchgate.net

Chromatography : Gel Permeation Chromatography (GPC) and High-Pressure Liquid Chromatography (HPLC) are employed to determine the molecular weight distribution of the resin prepolymers. swst.orgtappi.org This is critical as the proportion of low versus high molecular weight species affects flow properties and performance. swst.org

Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the curing behavior and thermal stability of the resins. researchgate.net

The table below summarizes the influence of key synthesis parameters on the properties of this compound Formaldehyde Resins based on recent research findings.

Table 1: Influence of Synthesis Parameters on this compound-Formaldehyde (PF) Resin Properties

Parameter Condition Effect on Resin Properties Source(s)
Catalyst (pH) Acidic Produces Novolac resins. chem-soc.sisemanticscholar.orgresearchgate.net
Alkaline Produces Resol resins. chem-soc.sisemanticscholar.orgresearchgate.net
Formaldehyde/Phenol (F/P) Molar Ratio F/P < 1 Characteristic for Novolac synthesis. core.ac.uk
1 < F/P < 3 Characteristic for Resol synthesis. chem-soc.siresearchgate.net
Higher this compound Ratio Can improve thermal stability and chemical resistance. researchgate.netas-proceeding.com

| Reaction Temperature | 70°C to 100°C | Increasing temperature decreases bulk density and increases Shore D hardness. | researchgate.netas-proceeding.com |

Novel Applications of this compound Resins

The inherent properties of phenolic resins, such as high thermal stability, mechanical strength, flame retardancy, and chemical resistance, have led to their use in a wide array of applications. nasampe.orgrsc.orgresearchgate.net While traditionally used in wood adhesives, laminates, and molding compounds, recent advancements are driving their adoption in high-performance sectors. rsc.orgresearchgate.netorientjchem.org

New application demands are pushing innovation in phenolic resin design, focusing on goals like reducing free monomer content, lowering volatile organic compounds (VOCs), and enhancing performance. nasampe.org This has led to the development of waterborne PF resins to meet stricter environmental regulations. nasampe.org

Key areas for novel applications include:

Aerospace : The lightweight and durable nature of phenolic resins makes them suitable for aircraft interiors, insulation panels, and as a matrix for fiber-reinforced polymer composites (FRPC). nasampe.orgsqchemicals.comdaryatamin.com Their high thermal resistance is critical for thermal protection systems. nasampe.org

Automotive : In the automotive sector, they are used in manufacturing brake linings, clutch discs, and other components subjected to high mechanical and thermal stress. sqchemicals.comcapitalresin.com They are also being explored as a lightweight alternative to metal parts. researchgate.net

Electronics : Phenolic resins are crucial in the electronics industry for manufacturing printed circuit boards (PCBs) and electrical insulating materials due to their excellent dielectric properties and flame retardancy. sqchemicals.comcapitalresin.comcredenceresearch.com

Advanced Composites : Phenolic resins are used as binders in friction materials and as a matrix for composites reinforced with glass, carbon, or natural fibers. nasampe.orgorientjchem.orgdaryatamin.com Modifications, such as copolymerization with cardanol (B1251761), have been shown to increase the flexural strength and fracture toughness of the resulting composites. researchgate.netusq.edu.au

Table 2: Emerging Applications of Phenolic Resins

Industry Application Key Properties Utilized Source(s)
Aerospace Aircraft interiors, thermal protection systems, composite materials. Lightweight, high thermal resistance, flame retardancy, durability. nasampe.orgsqchemicals.comdaryatamin.com
Automotive Brake linings, clutch discs, lightweight metal replacement. High heat tolerance, mechanical strength, dimensional stability. researchgate.netsqchemicals.comcapitalresin.com
Electronics Printed Circuit Boards (PCBs), electrical insulators. Electrical insulation, flame retardancy, thermal stability. sqchemicals.comcapitalresin.comcredenceresearch.com
Construction High-pressure laminates, insulation foams, durable adhesives. Durability, fire resistance, moisture resistance, adhesive strength. rsc.orgcredenceresearch.com

| Energy | Electric battery covers. | High operating temperature range, thermal resistance. | nasampe.org |

Bio-sourced Polymers from this compound

Growing environmental concerns and the depletion of fossil fuels have spurred research into bio-renewable polymers. doaj.org Lignin (B12514952), the second most abundant natural polymer after cellulose, is a rich source of aromatic phenolic compounds. doaj.orgpsu.eduresearchgate.net Through depolymerization processes, lignin can be broken down into key phenolic intermediates such as vanillin, syringaldehyde, eugenol, and ferulic acid. doaj.orgpsu.eduresearchgate.net

These bio-based this compound derivatives serve as sustainable building blocks for a new generation of high-performance polymers. psu.eduresearchgate.net They can be used to replace or supplement petroleum-based phenols in the synthesis of various thermoset and thermoplastic polymers, including:

Epoxy Resins doaj.orgpsu.edu

Polyurethanes doaj.orgmdpi.com

Polybenzoxazines doaj.org

Polyesters doaj.org

Phenolic Resins doaj.org

The use of these renewable phenolic monomers not only reduces petroleum consumption but can also impart unique functionalities to the resulting polymers, finding applications in flame-retardant materials, degradable materials, and dielectric materials. doaj.orgresearchgate.net For example, formate-assisted fast pyrolysis of lignin yields a bio-oil rich in alkylated phenols that can be used to synthesize phenolic resins with properties comparable to conventional ones. umaine.edu

Table 3: Bio-sourced Phenolic Monomers and Derived Polymers

Bio-sourced Monomer Source Derived Polymer Types Source(s)
Lignin Depolymerization Products Lignocellulosic Biomass Epoxy, Phenolic, Polyimine, Polybenzoxazine, Polyurethane, Polyesters. doaj.orgpsu.eduresearchgate.net
Vanillin Lignin Epoxy, Polyimine, Polybenzoxazine, Polyesters. doaj.orgresearchgate.net
Eugenol Lignin Epoxy, Polybenzoxazine. doaj.orgresearchgate.net
Ferulic Acid Lignin Epoxy, Polyesters. doaj.orgresearchgate.net

| Cardanol | Cashew Nut Shell Liquid | Phenolic Resins, Epoxy Resins. | researchgate.netusq.edu.au |

Supramolecular Chemistry Involving this compound

The unique structure of the this compound group, with its aromatic ring and hydroxyl functionality, allows it to participate in a variety of non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and electrostatic forces, are the foundation of supramolecular chemistry, where molecules are organized into larger, functional assemblies.

This compound as Building Blocks for Engineered Biomaterials

Phenolic compounds, particularly polyphenols, are increasingly utilized as fundamental building blocks in the engineering of advanced biomaterials. nih.govnih.gov Their inherent biocompatibility, antioxidant properties, and bioadhesive capabilities make them ideal for applications in tissue engineering and regenerative medicine. nih.govresearchgate.net The catechol and pyrogallol (B1678534) moieties found in many natural polyphenols are particularly effective, as they can engage in multiple strong non-covalent and covalent interactions. nih.govresearchgate.net

These interactions allow phenolic compounds to be integrated into various biomaterial structures, such as:

Hydrogels : Phenols can act as cross-linking agents to form hydrogels. researchgate.net For example, chitosan (B1678972) can be modified with this compound groups to create self-healing hydrogels through Schiff base reactions. nih.gov These hydrogels are being investigated for wound healing and drug delivery applications. nih.govresearchgate.net

Scaffolds for Tissue Engineering : this compound-modified scaffolds are being developed to promote tissue regeneration, particularly for bone defects. nih.gov The antioxidant properties of the phenolic hydroxyl groups can help mitigate the harsh inflammatory conditions at a defect site, while their adhesive nature promotes cell integration. nih.gov Polyphenols like tannic acid, gallic acid, and ferulic acid have been incorporated into chitosan scaffolds, improving their mechanical properties and antioxidant activity. mdpi.com

Bio-adhesives : The strong adhesive properties of polyphenols, inspired by mussels, allow them to coat a wide variety of surfaces, which is a significant advantage in creating functional biomaterials. researchgate.net

Table 4: Phenolic Building Blocks in Biomaterial Engineering

Phenolic Compound/Moiety Biomaterial Application Function/Mechanism Source(s)
Catechol / Pyrogallol Hydrogels, Scaffolds, Bio-adhesives Forms strong covalent and non-covalent bonds (hydrogen, electrostatic, cation-π). nih.govresearchgate.netresearchgate.net
Gallic Acid Chitosan Scaffolds, Hydrogels Acts as a cross-linking agent, imparts antioxidant properties. researchgate.netmdpi.com
Tannic Acid Chitosan Scaffolds Improves mechanical properties (Young's Modulus) and antioxidant activity. mdpi.com
Ferulic Acid Chitosan Scaffolds Enhances radical scavenging activity and mechanical strength. mdpi.com

| This compound-Chitosan Conjugates | Self-healing Hydrogels | Forms dynamic covalent bonds via Schiff base reactions for self-healing. | nih.gov |

Layer-by-Layer Assembly with Phenolic Compounds

Layer-by-layer (LbL) assembly is a versatile bottom-up nanotechnology technique used to construct ultrathin films on surfaces with nanoscale precision. nih.govrsc.orgnih.gov The process involves the sequential adsorption of materials with complementary interactions, such as oppositely charged polyelectrolytes, to build up a multilayered structure. rsc.orgresearchgate.net

Phenolic compounds, especially polyphenols, are valuable components in LbL assembly due to their ability to interact with a wide range of materials. researchgate.net They can be assembled with polymers like poly-l-lysine or poly(allylamine hydrochloride) to create functional multilayer films. nih.govacs.org

Key aspects and applications include:

Film Fabrication and Characterization : The LbL process is often monitored in real-time using techniques like quartz-crystal microbalance with dissipation (QCM-D), which measures the mass and viscoelastic properties of each deposited layer. acs.org

Functional Coatings : LbL films incorporating polyphenols can impart specific functionalities to surfaces. For example, films made with polythis compound nanoparticles extracted from grape seeds have been shown to have high antioxidant and antimicrobial activity. acs.org

Biomedical Applications : In the biomedical field, LbL assembly is used to modify the surfaces of implants and other materials to improve biocompatibility, control cell adhesion, and deliver therapeutic agents. nih.govrsc.org The ability to create stable films with well-organized structures makes this technique highly suitable for engineering complex biological interfaces. rsc.org

Table 5: Layer-by-Layer (LbL) Assembly with Phenolic Compounds

LbL Components Substrate/Application Function of Phenolic Compound Characterization Technique Source(s)
Polythis compound Nanoparticles / Poly-l-lysine Gold Sensor / Antimicrobial Coatings Provides antioxidant and antimicrobial activity. Quartz-Crystal Microbalance with Dissipation (QCM-D). acs.org
Poly(allylamine hydrochloride) / Poly(styrene sulfonate) Red Blood Cells / Microcapsules Used as a structural component in polyelectrolyte multilayers. N/A nih.gov

| Polyanions / Polycations | General Surfaces / Functional Films | Acts as a polyanion or part of a functional component for film buildup. | N/A | rsc.orgresearchgate.net |

Environmental Remediation and Biodegradation of Phenol

Advanced Remediation Technologies for Phenol (B47542) Contamination

Advanced remediation technologies for this compound contamination encompass a range of processes designed to efficiently remove or degrade this compound from water and soil. saltworkstech.commdpi.com These technologies are broadly classified into biological treatments and advanced options such as chemical oxidation, the Fenton process, and electrochemical oxidation. mdpi.com While biological methods are often cost-effective and environmentally friendly, they can be limited by factors like high this compound concentrations, salinity, and acidity. saltworkstech.combenthamdirect.com Advanced technologies, particularly physicochemical methods, offer robust alternatives for treating more challenging phenolic waste streams. saltworkstech.com

Physicochemical remediation methods are a cornerstone of this compound treatment, utilizing physical and chemical processes to separate or destroy the contaminant. These methods include well-established techniques like adsorption and chemical oxidation, which are effective in reducing this compound concentrations in wastewater. imanagerpublications.com While often requiring higher energy and chemical inputs compared to biological treatments, they are indispensable for treating wastewater with high concentrations of toxic and biorecalcitrant phenolic compounds. sszp.eu

Adsorption onto activated carbon is a widely used and effective method for removing this compound from aqueous solutions. saltworkstech.comimanagerpublications.com This process is valued for its simplicity of design, ease of operation, and the fact that it does not produce harmful by-products. mdpi.com The effectiveness of activated carbon lies in its high porosity and large surface area, which provide ample sites for this compound molecules to attach. researchgate.netiwaponline.com

The adsorption of this compound onto activated carbon is influenced by several factors, including the initial concentration of this compound, contact time, pH, and temperature. mdpi.com The mechanism of adsorption involves a donor-acceptor complex formation between the functional groups on the activated carbon surface and the aromatic ring of this compound. mdpi.com Research has shown that different types of activated carbon, such as granular activated carbon (GAC) and powdered activated carbon (PAC), exhibit varying adsorption capacities based on their precursor materials and physical properties. mdpi.com For instance, PAC derived from wood (PAC1000) has demonstrated a higher maximum adsorption capacity for this compound compared to GAC derived from coal (GAC950). mdpi.com The adsorption process is often rapid, with a significant percentage of this compound being adsorbed within the initial minutes of contact. researchgate.net The equilibrium data for this compound adsorption on activated carbon can often be well-described by models such as the Langmuir and Freundlich isotherms. researchgate.netresearchgate.net

Table 1: Comparison of Maximum this compound Adsorption Capacities for Different Activated Carbons

Activated Carbon Type Precursor Material Maximum Adsorption Capacity (mg/g) Optimal pH Optimal Temperature (°C)
GAC950 Coal 214.13 7 30
PAC800 Wood 232.02 7 30
PAC1000 Wood 246.31 5 30

Data sourced from experimental results on commercial activated carbons. mdpi.com

Chemical oxidation processes represent a powerful strategy for the degradation of this compound in wastewater. saltworkstech.com These methods, often categorized as Advanced Oxidation Processes (AOPs), rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to break down the this compound molecule. asianpubs.orgresearchgate.net AOPs are particularly effective for treating organic pollutants that are resistant to conventional biological treatments. asianpubs.org

Several AOPs have been investigated for this compound degradation, including ozonation (O3), UV/H2O2, and the Fenton process (Fe2+/H2O2). researchgate.netnih.gov The Photo-Fenton process, which combines UV radiation with the Fenton reagent, has been shown to be highly effective, significantly accelerating the oxidation rate compared to UV/H2O2 alone. asianpubs.org The efficiency of these processes is influenced by parameters such as pH, the concentration of the oxidizing agent (e.g., hydrogen peroxide), and the presence of catalysts like iron ions. asianpubs.org For example, the Photo-Fenton process achieves optimal this compound degradation under acidic conditions (pH 3). asianpubs.org These processes can ultimately mineralize this compound into less harmful substances like carbon dioxide and water. asianpubs.org

Table 2: Effectiveness of Different Advanced Oxidation Processes on this compound Degradation

Process Key Reactants Optimal pH Noteworthy Findings
UV/H2O2 Ultraviolet light, Hydrogen Peroxide Acidic Generates hydroxyl radicals for this compound elimination. asianpubs.org
UV/H2O2/Fe(II) (Photo-Fenton) UV, H2O2, Ferrous ion 3 Accelerates oxidation rate by 5-8 times compared to UV/H2O2. asianpubs.org
UV/H2O2/Fe(III) (Photo-Fenton) UV, H2O2, Ferric ion 3 Achieved up to 99.85% this compound degradation in experimental settings. asianpubs.org
Ozonation (O3) Ozone Varies Can be a cost-effective AOP for this compound degradation. nih.gov

Data based on lab-scale experiments for the degradation of this compound in aqueous solutions. asianpubs.orgnih.gov

Electrochemical oxidation has emerged as a promising and efficient technology for the treatment of wastewater containing this compound. ustb.edu.cn This method involves the degradation of this compound through anodic oxidation, either directly on the anode surface or indirectly via electro-generated oxidizing species. researchgate.netscialert.net It is considered a "green" technology as it primarily uses electrons for the treatment process and can be highly automated. ustb.edu.cn The complete mineralization of this compound to carbon dioxide and water is achievable under certain conditions, making it an attractive option for pollution control. core.ac.uk

The effectiveness of electrochemical oxidation is dependent on several operational parameters, including the anode material, current density, initial this compound concentration, and the pH of the solution. researchgate.netascelibrary.org

Physicochemical Remediation Methods

Electrochemical Oxidation of this compound
Electrode Materials and Performance in this compound Electro-oxidation

The choice of anode material is a critical factor that significantly influences the efficiency and pathway of this compound electrochemical oxidation. ustb.edu.cnhku.hk Anodes are generally classified as "active" or "non-active." Non-active anodes, such as boron-doped diamond (BDD) and tin dioxide (SnO2), are particularly effective for the complete mineralization of organic pollutants. ustb.edu.cnscialert.net These materials have a high oxygen evolution overpotential, which promotes the generation of hydroxyl radicals (•OH) that are potent oxidizing agents. scialert.netcore.ac.uk

Studies have shown that Ti/SnO2-Sb anodes can readily mineralize this compound, whereas degradation is much slower on Ti/RuO2 and Pt anodes, where intermediate products may accumulate. hku.hk Lead dioxide (PbO2) electrodes have also demonstrated high efficiency for complete this compound oxidation. hku.hkresearchgate.net The performance of different anode materials is also affected by their stability and potential for fouling from polymeric films that can form during the electrolysis of this compound. core.ac.ukmdpi.com For instance, while polymeric films can form on Ti/IrO2 and Pt anodes, complex oxidation reactions on a Ta/β-PbO2 surface can lead to the partial incineration of these polymeric materials. core.ac.uk

Table 3: Performance of Different Anode Materials in this compound Electrochemical Oxidation

Anode Material Classification Key Performance Characteristics
Boron-Doped Diamond (BDD) Non-active High efficiency for complete mineralization of this compound. ustb.edu.cnscialert.net
Tin Dioxide (SnO2) based (e.g., Ti/SnO2-Sb) Non-active Readily mineralizes this compound with rapid oxidation of intermediates. hku.hk
Lead Dioxide (PbO2) based (e.g., Ti/PbO2) Non-active High efficiency for complete this compound oxidation. ascelibrary.orghku.hk
Platinum (Pt) Active Slower this compound degradation with accumulation of intermediates. hku.hk
Iridium Dioxide (IrO2) based Active Subject to deactivation by polymeric films. core.ac.uk

Performance characteristics are based on comparative laboratory studies. ustb.edu.cnscialert.netcore.ac.ukhku.hk

Optimization of Electrochemical Parameters for this compound Degradation

The efficiency of the electrochemical degradation of this compound is heavily influenced by the optimization of various operating parameters. ascelibrary.org Key parameters that require careful control include current density, initial pH, electrolyte concentration, and temperature. researchgate.net

Current Density: An increase in current density generally leads to a higher rate of this compound removal. researchgate.net However, very high current densities can decrease the current efficiency and increase energy consumption. researchgate.net

pH: The initial pH of the solution is a critical factor. Acidic conditions, particularly around pH 2-3, are often found to be optimal for this compound degradation. ascelibrary.org This is partly because low pH can inhibit the competing oxygen evolution reaction, thereby promoting the desired anodic oxidation of this compound.

Initial this compound Concentration: The initial concentration of this compound can affect the removal efficiency. researchgate.net At very high concentrations, the formation of polymeric films on the anode surface can inhibit the degradation process. mdpi.com

Temperature: The electrochemical degradation of this compound is temperature-dependent, with an increase in temperature generally facilitating a higher degradation rate. ascelibrary.org For example, complete removal of 250 mg/L of this compound using a Ti/PbO2 electrode was observed at 50°C. ascelibrary.org

Electrolyte: The presence of an electrolyte, such as sodium sulfate (B86663) or sodium chloride, is necessary to ensure the conductivity of the solution. researchgate.net The concentration of the electrolyte can also influence the degradation process. researchgate.net

By carefully optimizing these parameters, the electrochemical oxidation process can be tailored to achieve high this compound removal efficiencies. researchgate.netascelibrary.org

Table 4: Optimal Conditions for Electrochemical Degradation of this compound

Parameter Optimal Range/Value Rationale
pH 2 - 3 Inhibits oxygen evolution, promoting this compound oxidation. ascelibrary.org
Current Density Varies (e.g., 30-60 mA/cm²) Higher density increases degradation rate, but efficiency may drop if too high. scialert.netresearchgate.net
Temperature ~50-55 °C Increased temperature facilitates the degradation reaction. ascelibrary.org
Anode Material Non-active (e.g., BDD, SnO2, PbO2) Promotes complete mineralization through hydroxyl radical generation. ustb.edu.cn

Optimal conditions can vary depending on the specific electrode materials and system configuration. ustb.edu.cnscialert.netascelibrary.orgresearchgate.net

Reaction Pathways and Byproduct Formation in Electro-oxidation

The electrochemical oxidation (EO) of this compound is a complex process involving a series of reactions, leading to the formation of various intermediates and byproducts before potential mineralization to CO2 and H2O. The process is significantly influenced by factors such as the anode material, electrolyte composition, current density, and pH.

The initial step in the electro-oxidation of this compound is generally considered to be the transfer of an electron from the this compound molecule at the anode surface, resulting in the formation of a phenoxy radical. This radical is a key intermediate that can follow several reaction pathways.

One major pathway involves the further oxidation of the phenoxy radical to form aromatic intermediates. These commonly include hydroquinone (B1673460) and p-benzoquinone. The formation of these quinonic structures is often favored, especially in basic media and at lower this compound concentrations. These intermediates can then undergo ring cleavage to form various short-chain carboxylic acids.

Another significant pathway, particularly at high this compound concentrations, involves the coupling of phenoxy radicals, which leads to the formation of dimeric and polymeric compounds. These polymers can adhere to the electrode surface, a phenomenon known as fouling or passivation, which can deactivate the electrode and reduce the efficiency of the process.

The nature of the anode material plays a crucial role in determining the dominant reaction pathway and the efficiency of mineralization. Anodes are often classified as "active" or "inactive."

Active Anodes (e.g., Pt, IrO2, RuO2): On these surfaces, the oxidation is often mediated by higher oxides formed on the anode. The process can be less efficient, leading to the accumulation of intermediate aromatic compounds like hydroquinone and benzoquinone, and a higher tendency for polymerization and electrode fouling. Complete mineralization can be difficult to achieve, with the process sometimes halting at the stage of organic acids like maleic acid and oxalic acid.

Inactive Anodes (e.g., Boron-Doped Diamond (BDD), SnO2, PbO2): These anodes have a high oxygen evolution potential and are poor catalysts for oxygen evolution. This allows for the electrochemical generation of highly reactive hydroxyl radicals (•OH) from the oxidation of water on the anode surface. These hydroxyl radicals are powerful oxidizing agents that can non-selectively attack the this compound molecule and its intermediates, leading to more efficient and complete mineralization. With inactive anodes, the aromatic ring is more readily cleaved, and the formation of polymeric films is significantly reduced.

The subsequent degradation of the initial aromatic intermediates involves the opening of the benzene (B151609) ring. This cleavage results in the formation of various aliphatic carboxylic acids. Common acidic byproducts identified during this compound electro-oxidation include:

Maleic acid

Fumaric acid

Succinic acid

Malonic acid

Acetic acid

Oxalic acid

Formic acid

Ultimately, under ideal conditions, particularly with high-efficiency inactive anodes, these carboxylic acids are further oxidized to carbon dioxide and water, achieving complete mineralization of the original this compound pollutant. The table below summarizes the common byproducts formed during the electro-oxidation of this compound.

CategoryExamples of Byproducts
Aromatic Intermediates p-Benzoquinone, Hydroquinone, Catechol
Polymeric Products Polyphenols
Carboxylic Acids Maleic acid, Fumaric acid, Succinic acid, Oxalic acid, Formic acid
Final Mineralization Products Carbon dioxide (CO2), Water (H2O)

Biological Remediation Methods (Bioremediation)

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform hazardous compounds like this compound into less toxic or non-toxic substances. This approach is considered a cost-effective and environmentally sustainable alternative to traditional physicochemical treatment methods.

Microbial Biodegradation of this compound

A wide variety of microorganisms, including bacteria, fungi, and yeasts, have demonstrated the ability to utilize this compound as a sole source of carbon and energy. This metabolic versatility is central to the application of bioremediation for this compound-contaminated environments. The biodegradation process is initiated by specific enzymes that transform the this compound molecule, making it accessible for further breakdown through established metabolic pathways. The efficiency of microbial degradation is influenced by several factors, including the concentration of this compound, the presence of other nutrients, pH, temperature, and the availability of electron acceptors.

Aerobic Degradation Pathways (Ortho- and Meta-Cleavage)

Under aerobic conditions, the microbial degradation of this compound is a well-established process that begins with the conversion of this compound into catechol. This initial hydroxylation step is catalyzed by the enzyme this compound hydroxylase, a monooxygenase that incorporates one atom of molecular oxygen into the this compound ring.

Once catechol is formed, its aromatic ring is cleaved, which is the critical step in the degradation pathway. This ring fission occurs through two main routes, named according to the position of the cleavage relative to the two hydroxyl groups of the catechol molecule: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govresearchgate.net

Ortho-Cleavage Pathway (intradiol fission): In the ortho pathway, the aromatic ring of catechol is cleaved between the two hydroxyl groups. nih.gov This reaction is catalyzed by the enzyme catechol 1,2-dioxygenase , which incorporates two atoms of oxygen and results in the formation of cis,cis-muconic acid. nih.gov This intermediate is then further metabolized through a series of reactions, ultimately leading to the formation of succinyl-CoA and acetyl-CoA. These molecules can then enter the Krebs cycle (tricarboxylic acid cycle), a central metabolic pathway for energy production in the cell.

Meta-Cleavage Pathway (extradiol fission): In the meta pathway, the ring cleavage occurs adjacent to one of the hydroxyl groups. nih.govnih.gov This reaction is catalyzed by the enzyme catechol 2,3-dioxygenase , which also incorporates two oxygen atoms to produce 2-hydroxymuconic semialdehyde. nih.gov This intermediate is then further catabolized into products like pyruvate and acetaldehyde, which are also common metabolites that can be readily utilized by the cell's central metabolic pathways. nih.gov

The choice between the ortho- and meta-cleavage pathways is species-dependent and can be influenced by the specific genes and enzymes possessed by the microorganism. Some microorganisms may utilize one pathway preferentially, while others might have the genetic capacity for both.

PathwayKey EnzymeCleavage PositionInitial Product of Ring Fission
Ortho-Cleavage Catechol 1,2-dioxygenaseBetween the two hydroxyl groups (intradiol)cis,cis-muconic acid
Meta-Cleavage Catechol 2,3-dioxygenaseAdjacent to a hydroxyl group (extradiol)2-hydroxymuconic semialdehyde
Anaerobic Degradation Pathways

The biodegradation of this compound can also occur in the absence of oxygen, a process that is generally less understood and proceeds at a slower rate than aerobic degradation. tandfonline.combohrium.com Anaerobic degradation is carried out by specialized groups of bacteria, such as denitrifying, sulfate-reducing, and methanogenic microorganisms.

The primary and most well-documented anaerobic pathway for this compound degradation begins with an initial activation step involving carboxylation, rather than the oxygenation seen in aerobic pathways. tandfonline.com This pathway can be summarized as follows:

Carboxylation: The first step is the carboxylation of this compound at the para-position (the 4th carbon atom relative to the hydroxyl group) to form 4-hydroxybenzoate (B8730719). tandfonline.com This reaction is catalyzed by enzymes such as this compound carboxylase or phenylphosphate carboxylase.

Thioesterification: The resulting 4-hydroxybenzoate is then activated by conversion to its coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA.

Ring Reduction and Cleavage: Following activation, the aromatic ring of 4-hydroxybenzoyl-CoA undergoes reductive dehydroxylation and subsequent dearomatization. The reduced ring is then hydrolytically cleaved. The resulting aliphatic compounds are further metabolized, typically through the β-oxidation pathway, to produce acetyl-CoA, which can then be used for cell growth or, in the case of methanogenic consortia, converted to methane (B114726) and carbon dioxide.

An alternative, though less characterized, anaerobic pathway has also been proposed, which involves the initial reduction of the this compound ring to form cyclohexanone (B45756) and subsequently n-caproate. This is then believed to be degraded via β-oxidation.

Identification and Characterization of this compound-Degrading Microorganisms

A diverse array of microorganisms capable of degrading this compound has been isolated from various contaminated and pristine environments, including industrial wastewater, soil, and aquatic sediments. These microbes exhibit a range of metabolic capabilities and tolerance to this compound toxicity. Identification and characterization are typically performed using a combination of traditional microbiological techniques and modern molecular methods, such as 16S rRNA gene sequencing.

Aerobic this compound-Degrading Microorganisms: Aerobic bacteria are the most extensively studied group of this compound degraders. Many belong to genera known for their metabolic versatility. Fungi and yeasts are also effective, particularly in soil environments.

Anaerobic this compound-Degrading Microorganisms: The isolation and characterization of anaerobic this compound degraders are more challenging due to their often strict anaerobic requirements and slower growth rates. These microorganisms are typically found in anoxic environments where they play a crucial role in the carbon cycle.

The table below provides a summary of some identified this compound-degrading microorganisms.

Microbial GroupGenus/SpeciesEnvironment/SourceKey Characteristics
Aerobic Bacteria Pseudomonas putidaSoil, WaterGram-negative, often utilizes the meta-cleavage pathway.
Acinetobacter calcoaceticusIndustrial WastewaterGram-negative, high tolerance to this compound, utilizes ortho-cleavage pathway. epa.gov
Bacillus sp.Soil, Activated SludgeGram-positive, spore-forming, can tolerate harsh conditions.
Rhodococcus sp.Contaminated SoilGram-positive, known for degrading a wide range of aromatic compounds.
Anaerobic Bacteria Thauera aromaticaAnaerobic SludgeDenitrifying bacterium, utilizes the carboxylation pathway. tandfonline.com
Desulfobacterium phenolicumMarine SedimentsSulfate-reducing bacterium.
Clostridium sp.Methanogenic ConsortiaObligate anaerobes involved in the initial breakdown of this compound.
Fungi Aspergillus sp.Contaminated SoilFilamentous fungi, effective in soil remediation.
Penicillium sp.Industrial WasteCan tolerate acidic conditions.
Trichosporon sp.Industrial EffluentsYeast-like fungi capable of degrading high concentrations of this compound.
Yeasts Candida tropicalisIndustrial WastewaterKnown for high degradation efficiency and tolerance to this compound.
Role of Microbial Consortia in this compound Degradation

While pure microbial cultures are invaluable for studying metabolic pathways, in natural and engineered environments, this compound degradation is typically carried out by mixed microbial communities, or consortia. frontiersin.org These consortia often exhibit enhanced degradation capabilities and greater stability compared to individual strains. researchgate.net The advantages of using microbial consortia for this compound bioremediation stem from several key factors:

Synergistic Interactions: The members of a consortium can engage in synergistic relationships. One species may break down this compound into intermediates that are then utilized by other species. mdpi.com This division of labor prevents the accumulation of potentially toxic intermediates and drives the degradation process forward more completely.

Enhanced Degradation Rates: The cooperative metabolism within a consortium can lead to faster and more complete mineralization of this compound than can be achieved by any single member of the community alone. nih.gov Studies have shown that mixed cultures can degrade higher concentrations of this compound and exhibit shorter lag phases compared to pure cultures. nih.gov

For example, a consortium might consist of primary degraders that perform the initial attack on the this compound molecule, and secondary degraders that consume the resulting organic acids. In anaerobic environments, syntrophic relationships are common, where this compound-degrading bacteria work in close association with methanogens that consume intermediates like acetate and H2, keeping their concentrations low and making the initial degradation steps thermodynamically favorable.

Enzymatic Mechanisms of this compound Biodegradation

The biodegradation of this compound by microorganisms is a critical process for environmental remediation, driven by specific enzymatic activities. The initial and most crucial step in the aerobic degradation of this compound is its conversion to catechol, a reaction catalyzed by the enzyme this compound hydroxylase. tandfonline.comfrontiersin.orgijrrjournal.comresearchgate.net This enzyme utilizes molecular oxygen to introduce a second hydroxyl group in the ortho-position on the aromatic ring. frontiersin.org Following the formation of catechol, the aromatic ring is cleaved, which can proceed via two primary pathways: the ortho-cleavage pathway and the meta-cleavage pathway. frontiersin.orgijrrjournal.comnih.gov

In the ortho-cleavage pathway , the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups of catechol (intradiol fission), resulting in the formation of cis,cis-muconic acid. frontiersin.orgresearchgate.net This intermediate is then further metabolized through a series of reactions to eventually enter the tricarboxylic acid (TCA) cycle. frontiersin.org

Alternatively, in the meta-cleavage pathway , the enzyme catechol 2,3-dioxygenase cleaves the aromatic ring at a position adjacent to the two hydroxyl groups (extradiol fission). frontiersin.orgnih.gov This reaction yields 2-hydroxymuconic semialdehyde, which is subsequently metabolized into intermediates of the Krebs cycle. frontiersin.org The specific pathway utilized often depends on the microbial species and the environmental conditions. ijrrjournal.com Some bacterial consortia have demonstrated the simultaneous expression of both ortho- and meta-cleavage pathways for this compound degradation. frontiersin.org

Under anaerobic conditions, the degradation of this compound proceeds through a different enzymatic mechanism. The initial step involves the carboxylation of this compound in the para-position to form 4-hydroxybenzoate. tandfonline.comijrrjournal.comresearchwithrutgers.com This reaction is followed by the thioesterification of 4-hydroxybenzoate to coenzyme A, which then allows for subsequent ring reduction, hydration, and fission. tandfonline.com

The key enzymes involved in these pathways are summarized in the table below.

PathwayKey EnzymeSubstrateProduct
Aerobic (Initial Step)This compound HydroxylaseThis compoundCatechol
Aerobic (Ortho-cleavage)Catechol 1,2-dioxygenaseCatecholcis,cis-muconic acid
Aerobic (Meta-cleavage)Catechol 2,3-dioxygenaseCatechol2-hydroxymuconic semialdehyde
Anaerobic (Initial Step)Phenylphosphate CarboxylasePhenylphosphate4-hydroxybenzoate
Phytoremediation of Phenolic Compounds

Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants to remove, detoxify, or immobilize environmental contaminants, including phenolic compounds. researchgate.net This process involves several mechanisms, including the uptake and accumulation of pollutants, transformation, and degradation by the plant and its associated microorganisms. researchgate.netresearchgate.net

Plant-Microbe Interactions in this compound Remediation

The rhizosphere, the soil region immediately surrounding plant roots, is a highly dynamic zone of intense microbial activity that plays a crucial role in the phytoremediation of phenolic compounds. bangor.ac.ukresearchgate.net Plants release exudates into the soil, which can stimulate the growth and activity of diverse microbial populations. researchgate.netresearchgate.net These microorganisms, in turn, can significantly enhance the degradation of phenols. researchgate.net

Mechanisms of this compound Transformation in Plants

Once absorbed by the roots, this compound and its derivatives can be translocated to other parts of the plant, such as the leaves, through the transpiration stream. researchgate.netbangor.ac.uk Inside the plant cells, these compounds undergo various transformation and detoxification processes. researchgate.net The primary mechanisms of this compound transformation in plants involve enzymatic reactions that lead to the formation of less toxic and more polar conjugates. researchgate.netconicet.gov.ar

A key detoxification pathway is the conjugation of phenols with sugars, such as glucose, to form glycosides. wikipedia.org This process increases the water solubility of the phenolic compounds, facilitating their transport and sequestration within the plant, often in the vacuole. mdpi.com Additionally, phenols can be incorporated into the cell wall as bound residues through oxidative polymerization reactions catalyzed by enzymes like peroxidases and laccases. researchgate.netresearchgate.netconicet.gov.ar This incorporation effectively immobilizes the phenolic compounds, preventing their release back into the environment.

The table below summarizes the primary mechanisms of this compound transformation within plant tissues.

MechanismKey EnzymesOutcomeCellular Location
ConjugationGlycosyltransferasesFormation of polar, water-soluble glycosidesCytoplasm, Vacuole
Oxidative PolymerizationPeroxidases, LaccasesIncorporation into cell wall as bound residuesCell Wall
Evaporation-Release of volatile phenols into the atmosphereStomata (Leaves)
Phycoremediation of this compound (Algae-based Remediation)

Phycoremediation is a bioremediation technique that utilizes algae to remove or transform pollutants from contaminated water. nih.govekb.eg This approach is gaining attention for the treatment of phenolic wastewater due to its cost-effectiveness, efficiency, and environmental compatibility. ekb.egnih.gov Algae can remediate phenolic compounds through various processes, including adsorption, bioaccumulation, and biodegradation. ekb.egnih.gov

Efficacy of Microalgae in this compound Degradation

Various species of microalgae have demonstrated the ability to degrade this compound and its derivatives. ekb.egtandfonline.com Genera such as Chlorella, Scenedesmus, Spirulina, and Chlamydomonas are notable for their use in the phycoremediation of phenolic compounds. nih.gov The efficacy of this compound removal is influenced by several factors, including the algal species, initial this compound concentration, pH, and temperature. ekb.eg While some algae can utilize this compound as a sole carbon source, high concentrations of this compound can be toxic and inhibit algal growth, thereby reducing the degradation rate. nih.govekb.eg

Research has shown that different microalgae exhibit varying tolerances and degradation capacities for phenolic compounds. For example, some studies have reported that Chlorella sp. can effectively degrade 2,4-dimethylthis compound (B51704), while Scenedesmus obliquus can degrade 2,4-dinitrothis compound after an adaptation period. tandfonline.com The co-cultivation of different algal species or algae-bacteria consortia can also enhance this compound degradation. redalyc.orgresearchgate.net

The following table presents a summary of the this compound degradation efficacy of selected microalgae species from various studies.

Microalgae SpeciesInitial this compound Concentration (mg/L)Removal Efficiency (%)Duration (days)
Ankistrodesmus braunii400>705
Scenedesmus quadricauda400>705
Chlorella sorokinianaNot specified99.5810
Tetraselmis suecica50-10085-100Not specified
Chlamydomonas reinhardtii (in consortium with Microbacterium paraoxydans)50 ppm49.89Not specified
Mechanisms of Algae this compound Degradation

Algae employ several mechanisms to remove this compound from aqueous environments. These include physical processes like adsorption to the cell wall and metabolic processes involving enzymatic degradation. nih.govproquest.comnih.gov The cell wall of some microalgae plays a significant role in the initial removal of phenolic compounds through adsorption. nih.gov

Once internalized, this compound can be biodegraded through metabolic pathways. researchgate.net Similar to bacteria, some microalgae utilize enzymatic pathways to break down the aromatic ring of this compound. The initial step often involves the hydroxylation of this compound to form catechol or hydroquinone. researchgate.net Subsequently, the ring is cleaved through ortho or meta pathways. For instance, studies on Chlorella sorokiniana have indicated the involvement of catechol 2,3-dioxygenase in a meta-cleavage pathway for this compound biodegradation. researchgate.net Another proposed mechanism involves the hydroquinone pathway for the degradation of substituted phenols like p-nitrothis compound. researchgate.net These enzymatic processes ultimately convert the toxic phenolic compounds into less harmful intermediates that can be assimilated into the algal biomass. nih.gov

Environmental Fate and Transport of this compound

The environmental behavior of this compound is characterized by its relatively high solubility in water and moderate adsorption to organic matter. tpsgc-pwgsc.gc.ca Once released into the environment, it can partition between soil, water, and air. In soil, this compound dissolves rapidly and can leach into groundwater or be transported to surface water bodies through runoff. tpsgc-pwgsc.gc.ca While it can volatilize slowly from soil and water, its primary transport mechanism in aquatic systems is through dissolution and subsequent movement with water flow. tpsgc-pwgsc.gc.ca

This compound's persistence in the environment is influenced by several factors, including temperature, pH, and the presence of microorganisms. researchgate.net It can be degraded through both biotic and abiotic processes. Biodegradation by a diverse range of aerobic and anaerobic microorganisms is a key process in the natural attenuation of this compound contamination. researchgate.nettandfonline.comasm.org Additionally, in sunlit surface waters, this compound can undergo photooxidation. cdc.gov

Groundwater contamination by this compound is a significant environmental concern due to the potential for long-term exposure and the difficulty of remediation. nih.gov The primary pathway for this compound to enter groundwater is through leaching from contaminated soil, often originating from industrial waste sites, landfills, and leaking underground storage tanks. cdc.govnih.gov Its high solubility in water facilitates its migration from the source of contamination into underlying aquifers. tpsgc-pwgsc.gc.ca

Once in the groundwater, the transport of this compound is governed by advection (movement with the bulk flow of groundwater), dispersion (spreading due to variations in water velocity), and retardation (slowing of movement due to adsorption to aquifer materials). nih.gov The extent and movement of a this compound plume in groundwater depend on the hydrogeological characteristics of the aquifer and the rate of biodegradation. researchgate.net While natural attenuation processes can reduce this compound concentrations over time, high initial concentrations can be toxic to the microorganisms responsible for its degradation, thereby hindering this process. cdc.govresearchgate.net Studies have shown that this compound plumes can extend hundreds of meters from the source, with the contaminant persisting for extended periods. researchgate.net

A study of a decommissioned chemical factory in Romania revealed the long-term impact of industrial activities on groundwater quality. tuiasi.ro Even more than a decade after the cessation of operations, significant concentrations of various this compound derivatives were detected in phreatic and groundwater wells surrounding the former factory. The most frequently detected compounds were 4-chlorothis compound, 4-tert-octylthis compound, and 4-nonylthis compound. tuiasi.ro The highest mean concentration was observed for bisthis compound A. tuiasi.ro This highlights the persistent nature of phenolic contaminants in subsurface environments.

Phenolic contamination of the environment stems from a wide array of anthropogenic activities, with industrial and domestic sources being the most significant contributors. pjoes.com

Industrial Sources: A broad spectrum of industries utilize and release this compound and its derivatives, leading to environmental contamination. These include:

Chemical Manufacturing: Production of phenolic resins, bisthis compound-A, caprolactam, and various other chemical intermediates. tpsgc-pwgsc.gc.ca

Petroleum Refining: this compound is a byproduct of petroleum distillation and is present in refinery effluents. tpsgc-pwgsc.gc.caresearchgate.net

Pulp and Paper Mills: Lignin (B12514952), a major component of wood, is a source of phenolic compounds released during the pulping process. lsrca.on.ca

Pharmaceutical Industry: this compound is used as a disinfectant and as a precursor in the synthesis of various drugs. pjoes.com

Textile and Dye Industries: Phenolic compounds are used in the manufacturing of dyes and other textile chemicals. pjoes.com

Wood Treatment Facilities: Creosote and other wood preservatives contain significant amounts of phenolic compounds. researchgate.net

Coke Manufacturing: The coking of coal to produce metallurgical coke generates wastewater with high concentrations of this compound. researchgate.net

The following table summarizes the major industrial sources of this compound contamination:

Industrial SectorPrimary Use/Source of this compound
Chemical ManufacturingProduction of phenolic resins, bisthis compound-A, caprolactam
Petroleum RefiningByproduct of distillation, present in effluents
Pulp and PaperRelease from lignin during pulping
PharmaceuticalsDisinfectant and chemical precursor
Textiles and DyesComponent in dye and chemical manufacturing
Wood TreatmentComponent of creosote and other preservatives
Coke ProductionByproduct of coal coking

Domestic Sources: While industrial discharges are the primary source of large-scale this compound pollution, domestic activities also contribute to the release of phenolic compounds into the environment. irispublishers.com Household cleaning products often contain phenols for their disinfectant properties. lsrca.on.ca The use of certain personal care products and pharmaceuticals can also introduce phenols into domestic wastewater. irispublishers.com Furthermore, the combustion of wood and other organic materials for residential heating can release phenols into the atmosphere, which can then be deposited into aquatic and terrestrial ecosystems. lsrca.on.ca Municipal sewage treatment facilities receive these domestic discharges, and while they can remove a portion of the phenolic load, they can also be a source of this compound release into surface waters. lsrca.on.ca

Ecotoxicological Implications of this compound in Aquatic and Terrestrial Ecosystems

This compound and its derivatives are toxic to a wide range of organisms, posing a significant threat to the health of both aquatic and terrestrial ecosystems. researchgate.netnih.govdaneshyari.com The toxicity of phenolic compounds is related to their ability to denature proteins and disrupt cell membranes.

Aquatic Ecosystems: The discharge of this compound-containing wastewater into aquatic environments can have severe consequences for aquatic life. nih.govdaneshyari.com this compound is acutely toxic to fish, invertebrates, and algae. nih.govvilniustech.lt The sensitivity of aquatic organisms to this compound varies depending on the species, life stage, and environmental conditions such as temperature and pH. For example, a chronic safe concentration of wastewater containing this compound was determined to be 0.63 mg/L. vilniustech.lt

The following table provides a summary of the ecotoxicological effects of this compound on various aquatic organisms:

Organism GroupObserved Effects of this compound Exposure
FishMortality, gill damage, altered behavior, reduced growth and reproduction
Invertebrates (e.g., crustaceans, mollusks)Immobilization, mortality, developmental abnormalities
AlgaeInhibition of photosynthesis and growth
AmphibiansDevelopmental toxicity, mortality of larvae

Terrestrial Ecosystems: this compound contamination in soil can adversely affect soil microorganisms, plants, and soil-dwelling invertebrates. nih.govresearchgate.netnih.gov High concentrations of this compound can inhibit the activity of soil microorganisms, which are essential for nutrient cycling and organic matter decomposition. nih.gov This can lead to a reduction in soil fertility.

Plants can absorb this compound from contaminated soil, which can lead to phytotoxicity, including reduced seed germination, inhibition of root and shoot growth, and cellular damage. nih.gov Soil invertebrates, such as earthworms, are also susceptible to the toxic effects of this compound. nih.gov Exposure to this compound can cause mortality and affect their burrowing and feeding activities, which are crucial for maintaining soil structure and health. A study on the ecotoxicity of three phenolic compounds (Bisthis compound A, Octylthis compound, and Nonylthis compound) found that they were toxic to the earthworm Eisenia fetida and caused cellular and DNA damage in the plant Allium cepa. nih.gov

The following table outlines the ecotoxicological impacts of this compound on terrestrial organisms:

Organism GroupObserved Effects of this compound Exposure
Soil MicroorganismsInhibition of microbial activity, changes in microbial community structure
PlantsReduced seed germination, inhibited growth, phytotoxicity, cellular damage
Soil Invertebrates (e.g., earthworms)Mortality, reduced reproductive success, altered behavior

Advanced Analytical Techniques for Phenol and Its Metabolites

Chromatographic Techniques for Phenol (B47542) Analysis

Chromatography is a powerful laboratory technique for the separation of mixtures. Its application is central to the analysis of phenolic compounds, enabling the isolation of individual analytes from complex samples for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of phenolic compounds. akjournals.com It separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (like C8 or C18) and the mobile phase is a polar solvent mixture (often water with methanol (B129727) or acetonitrile), is the most common mode for this compound analysis. acs.orgnih.gov Detection is frequently accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds. acs.orgnih.gov

Ultra High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, greater sensitivity, and much faster analysis times. sigmaaldrich.com This enhancement in performance comes at the cost of significantly higher operating pressures. sigmaaldrich.com UHPLC is particularly advantageous for analyzing complex samples containing numerous phenolic compounds, offering superior separation efficiency. nih.gov For instance, a UHPLC method coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ) was developed for the rapid and sensitive quantification of eight different phenolic acids in Sanghuangporus baumii. nih.gov Another approach utilized columns with Fused-Core particles, which offer performance comparable to sub-2 µm particles but at lower backpressures, making them compatible with both UHPLC and conventional HPLC systems. sigmaaldrich.com

Table 1: Comparison of HPLC and UHPLC Methods for Phenolic Compound Analysis.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds, including phenols. matec-conferences.org In GC, a sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert gas mobile phase (such as helium). The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. thermofisher.com

For many phenolic compounds, which can be non-volatile or thermally labile, a derivatization step is often required prior to GC analysis. nemi.gov This process modifies the this compound to increase its volatility and thermal stability. Common derivatization reagents include diazomethane, which forms methylated phenols, or pentafluorobenzyl bromide (PFBBr). epa.gov Underivatized phenols can also be analyzed directly, typically using a Flame Ionization Detector (FID), while derivatized phenols can be analyzed by FID or an Electron Capture Detector (ECD). epa.gov The choice of GC column is critical for achieving good separation. matec-conferences.org For instance, transferring a method from a standard 30 m x 0.25 mm column to a shorter, narrower "Fast GC" column (e.g., 15 m x 0.15 mm) can reduce analysis time by up to 50% without significant loss of resolution. thermofisher.com

Table 2: Overview of Gas Chromatography Methods for this compound Analysis.

To enhance the identification and quantification capabilities of chromatography, the chromatograph is often coupled with a spectrometer. This "hyphenation" combines the separation power of chromatography with the specific detection and structural elucidation abilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique for the analysis of phenolic compounds in complex matrices. mdpi.com It couples the separation capabilities of HPLC or UHPLC with the detection power of a tandem mass spectrometer (e.g., a triple quadrupole, QqQ). A key advantage of LC-MS/MS is that it often does not require the derivatization step needed for GC analysis, thus simplifying sample preparation. shimadzu.com

The mass spectrometer works by ionizing the compounds eluting from the LC column and then separating the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and improves sensitivity and specificity. mdpi.com This technique has been successfully applied to quantify trace levels of phenolic compounds in various samples, from drinking water to biological fluids and food products. shimadzu.comnih.govoup.com For example, an LC-MS/MS method was developed to simultaneously quantify 13 different phenolic compounds, achieving limits of detection as low as 0.01 µg/kg. nih.gov

Table 3: Examples of LC-MS/MS Applications for this compound Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for the definitive identification and quantification of volatile and semi-volatile phenols. nih.gov It combines the separation power of GC with the detection capabilities of a mass spectrometer. Following separation in the GC column, compounds enter the MS, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical "fingerprint." This allows for highly reliable compound identification by comparing the obtained spectra with those in commercial or public libraries (e.g., NIST). nih.gov

GC-MS is the basis for several standard environmental monitoring methods, such as US EPA Method 528 for phenols in drinking water. thermofisher.comnemi.gov This method involves solid-phase extraction of the sample followed by analysis using a capillary column GC-MS system. nemi.gov The technique is highly sensitive, with detection limits often in the low parts-per-trillion range. matec-conferences.org Automated thermal desorption (TD)-GC/MS has further enhanced efficiency by eliminating manual sample preparation for air sample analysis. matec-conferences.org

Table 4: Selected GC-MS Methods for this compound Analysis.

High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, provides highly accurate mass measurements, enabling the confident determination of elemental compositions for unknown compounds. This capability is invaluable for "phenolic profiling," a metabolomics-based approach that aims to comprehensively identify and quantify the full range of phenolic compounds within a sample. mdpi.com

Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers offer the high mass accuracy and resolution needed for this type of non-targeted analysis. mdpi.comresearchgate.net For example, a UPLC-ESI-QTOF-HRMS method was used to screen all matrices in the olive oil production process, from the fruit to the final oil and waste products. This comprehensive analysis allowed researchers to detect 80 different phenolic compounds, including newly discovered ones, and track their evolution throughout processing. researchgate.net Similarly, HRMS combined with two-dimensional liquid chromatography was used to characterize the phenolic profile of Cannabis, leading to the first-time identification of a rare class of compounds known as flavoalkaloids in the plant. eurekalert.org This demonstrates the power of HRMS in discovering novel compounds and providing a deeper understanding of the phenolic composition of complex natural products. eurekalert.org

Table 5: Applications of High-Resolution Mass Spectrometry in Phenolic Profiling.

Compound List

Hyphenated Chromatographic-Spectrometric Methods

Spectrometric Techniques for this compound Quantification

Spectrometry is the cornerstone of this compound analysis, offering both qualitative and quantitative data. The primary methods employed are UV-Visible (UV-Vis) spectrophotometry and mass spectrometry (MS), often coupled with chromatographic separation.

UV-Visible Spectrophotometry: This technique is a widely used, cost-effective method for quantifying total phenolic content. researchgate.netacs.org It relies on the ability of the phenolic ring to absorb UV light. acs.org To enhance sensitivity and selectivity, colorimetric reactions are frequently employed. A classic example is the Folin-Ciocalteu method, where phenols react with a phosphomolybdic-phosphotungstic acid reagent in an alkaline solution to form a blue complex that is measured spectrophotometrically, typically around 765 nm. oup.comthermofisher.com While simple and rapid, this method is not specific to individual phenolic compounds and can be subject to interference from other reducing substances like ascorbate. thermofisher.comchromatographyonline.com

Other colorimetric approaches involve derivatization with reagents such as 4-aminoantipyrine (B1666024) (4-AAP), which reacts with phenols in the presence of an oxidizing agent to form a colored dye, or ferric chloride, which forms a purple complex with this compound. epa.govchemistry.kz Direct UV-Vis spectrophotometry can also be used, with maximum absorption often observed around 270-280 nm. researchgate.netresearchgate.net

Mass Spectrometry (MS): For more specific and sensitive analysis, mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the method of choice. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile phenols. nih.gov Due to the polar nature of the hydroxyl group, derivatization is an essential step to increase the volatility and thermal stability of phenolic compounds before GC analysis. pan.pl Common derivatization reactions include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA), and alkylation. researchgate.netgnest.org GC-MS provides reliable identification based on characteristic mass spectra. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become indispensable for the analysis of a wide range of phenols, including less volatile and conjugated metabolites, directly from liquid samples with minimal preparation. oup.com This technique offers high sensitivity and specificity, allowing for the simultaneous determination of multiple phenolic compounds. oup.comresearchgate.net Electrospray ionization (ESI) is a common ionization source, typically operated in negative ion mode to detect the deprotonated phenolate (B1203915) ions. oup.com

Table 1: Overview of Spectrometric Techniques for this compound Quantification

Technique Principle Common Reagents/Method Advantages Limitations
UV-Vis Spectrophotometry Measures light absorbance of phenols or their colored derivatives. Folin-Ciocalteu, 4-Aminoantipyrine (4-AAP), Ferric Chloride (FeCl₃) Cost-effective, rapid, good for total this compound content. researchgate.netthermofisher.com Low specificity, potential for interference. scirp.org
GC-MS Separates volatile derivatives by GC, detects by mass. Derivatization (e.g., Silylation with MSTFA/BSTFA) High separation efficiency, specific identification. nih.gov Requires derivatization, limited to volatile compounds. pan.pl
LC-MS/MS Separates compounds by LC, detects by mass transitions. Electrospray Ionization (ESI) High sensitivity and specificity, analyzes non-volatile and conjugated compounds. oup.com More expensive, potential for matrix effects.

Sample Preparation Methods for Phenolic Compounds

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of phenolic compounds, as it serves to isolate, clean up, and concentrate the analytes from the sample matrix. The choice of method depends on the matrix type (e.g., environmental water, soil, biological fluids) and the target analytes (free vs. conjugated phenols).

Liquid Samples (e.g., Water, Wastewater):

Liquid-Liquid Extraction (LLE): This is a traditional method for extracting phenols from aqueous samples using an immiscible organic solvent, such as diethyl ether or ethyl acetate. epa.govarlok.com While effective, LLE is often time-consuming and requires large volumes of potentially hazardous organic solvents. researchgate.net

Solid-Phase Extraction (SPE): SPE has become the preferred method for preparing liquid samples, offering advantages like reduced solvent consumption, higher sample throughput, and the ability to be automated. researchgate.net Various sorbent materials are used, including reversed-phase silica-based C8 or C18, and polymeric sorbents like polystyrene-divinylbenzene. nih.govarlok.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained phenols with a small volume of organic solvent. arlok.com

Microextraction Techniques: Miniaturized versions of extraction, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), have been developed to further reduce solvent use and simplify procedures. oup.comresearchgate.net In SPME, a coated fiber is exposed to the sample, and the adsorbed analytes are then thermally desorbed into a GC inlet. nih.gov

Solid Samples (e.g., Soil, Sediment):

Soxhlet Extraction: A classic technique for extracting phenols from solid matrices, though it is time-intensive and uses significant amounts of solvent. researchgate.net

Microwave-Assisted Extraction (MAE): MAE is a more modern and efficient technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.netnih.gov It significantly reduces extraction time and solvent consumption compared to Soxhlet. researchgate.net

Biological Matrices (e.g., Urine): A key challenge in analyzing phenols in biological matrices is that they are often present as conjugated metabolites (glucuronides and sulfates). nih.gov To measure total this compound, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is required to cleave the conjugates and release the free phenols prior to extraction, which is typically performed using SPE. researchgate.netresearchgate.net

Derivatization: For GC-MS analysis, derivatization is a crucial sample preparation step. It involves chemically modifying the polar hydroxyl group of the this compound to create a more volatile and thermally stable derivative. Silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, is the most common approach. researchgate.netpan.pl

Method Validation and Performance Characteristics (Linearity, Sensitivity, Accuracy, Precision)

To ensure the reliability of analytical data, methods for this compound quantification must be rigorously validated. Key performance characteristics are assessed according to established guidelines.

Linearity: This parameter establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. Calibration curves are constructed by analyzing standards at multiple concentration levels, and linearity is typically confirmed by a high coefficient of determination (r²), often required to be >0.99. arlok.comresearchgate.net For example, an HPLC method for this compound and nitrophenols showed excellent linearity, as did a GC-MS method for various phenols in wastewater. chromatographyonline.comgnest.org

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). wisdomlib.orgnih.gov The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. wisdomlib.orgnih.gov For this compound analysis, these limits vary widely depending on the technique. Spectrophotometric methods may have LODs in the mg/L range, whereas sensitive GC-MS or LC-MS/MS methods can achieve LODs in the low µg/L to ng/L range. gnest.orgscirp.orgnih.gov A TD-GC/MS method for airborne phenols reported detection at trace levels in the low parts-per-trillion range. matec-conferences.org

Accuracy: Accuracy reflects the closeness of a measured value to the true value and is typically evaluated through recovery studies. researchgate.net A sample matrix is spiked with a known amount of this compound, and the percentage of the spiked amount that is recovered by the analysis is calculated. Acceptable recovery values are generally within the 80-120% range. chromatographyonline.com For instance, a validated SPE-HPLC method for phenols in water reported recoveries between 90% and 112%. chromatographyonline.com

Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). chromatographyonline.com Intra-day precision (repeatability) assesses variability within a single day, while inter-day precision (reproducibility) assesses it over several days. Typically, RSD values of <15-20% are considered acceptable. chromatographyonline.comnih.gov A GC-FID method for phenols in water reported RSDs between 2.1% and 8.8%. nih.gov

Table 2: Example Method Performance Characteristics for this compound Analysis

Method Matrix Linearity (r²) LOD / LOQ Accuracy (Recovery %) Precision (RSD %) Reference
SPME-GC-FID River Water >0.99 0.3–3.5 µg/L (LOD) Not Reported 2.1–8.8% nih.gov
SPE-HPLC-UV Tap Water >0.999 Not Reported 90–112% <15% chromatographyonline.com
DLLME-GC Wastewater >0.99 0.07–0.20 µg/L (LOD) 44–88% <8% gnest.org
HPLC-UV Tap Water Not Reported 0.006–0.05 mg/L (LOD) 87.5–105.2% <12.0% scirp.org
UPLC-MS/MS Human Urine Not Reported 0.02–0.90 ng/mL (LOD) Not Reported Not Reported oup.com

Applications in Environmental Monitoring and Biological Matrices

Advanced analytical techniques are widely applied to monitor this compound and its metabolites in various environmental and biological samples, providing crucial data for exposure and risk assessment.

Environmental Monitoring:

Water Samples: The analysis of phenols in river water, drinking water, and industrial effluents is a common application. researchgate.netresearchgate.net Studies have used methods like liquid-phase microextraction and HPLC to assess this compound, cresols, and 2,4-dimethylthis compound (B51704) in river waters near industrial areas, with detected concentrations in the low µg/L range. researchgate.net Other work has applied SPME-GC-MS to analyze phenols in river water, confirming the method's applicability for environmental monitoring. nih.gov Phenols are frequently detected in various water sources, including potable and treated waters, highlighting the need for ongoing surveillance. frontiersin.org

Air and Soil Samples: this compound is released into the atmosphere from sources like biomass burning and industrial facilities. copernicus.orgnih.gov Methods using thermal desorption coupled with GC-MS (TD-GC/MS) have been developed for the sensitive analysis of phenolic compounds in ambient air. matec-conferences.org For soil, methods involving ultrasonic extraction or SPME followed by GC-MS are used to quantify contamination, with detection limits reported as low as 10 µg/kg. researchgate.netchemistry.kz

Biological Matrices:

Human Urine: Urine is the primary matrix for assessing human exposure to phenols, as the parent compounds and their metabolites are excreted through this route. oup.comnih.gov Highly sensitive LC-MS/MS methods are used to simultaneously measure multiple phenols and their glucuronidated or sulfated metabolites. oup.comresearchgate.net These methods require an enzymatic hydrolysis step to determine the total this compound concentration. researchgate.net Such analyses have been applied in large-scale biomonitoring studies, including for populations exposed to e-waste, detecting compounds like hydroxyl polycyclic aromatic hydrocarbons and brominated phenols. acs.org

Human Plasma: While less common than urine, plasma analysis provides a direct measure of circulating this compound metabolites. LC-MS/MS methods have been developed to identify and quantify metabolites like dihydroxyphenylacetic acid and valerolactone derivatives in plasma after consumption of polythis compound-rich foods. nottingham.ac.uk

Q & A

Basic Research Questions

Q. How can the Folin-Ciocalteu reagent be methodologically applied to quantify phenolic compounds in biological samples?

  • Method : The Folin-Ciocalteu assay relies on the reduction of the reagent by phenolic hydroxyl groups under alkaline conditions, producing a blue chromophore measurable at 750 nm. Key steps include:

  • Sample preparation with protein precipitation (e.g., trichloroacetic acid).
  • Calibration using standard phenol solutions (0–100 µg/mL).
  • Spectrophotometric measurement and correction for interfering substances (e.g., thiols).
    • Validation : Parallel analysis via HPLC is recommended to confirm specificity .

Q. What experimental approaches are recommended for characterizing this compound's physicochemical properties?

  • Key Techniques :

  • Thermodynamic Data : Use NIST-referenced methods for boiling point (455.0 ± 0.6 K), melting point (314 ± 1 K), and phase equilibria via differential scanning calorimetry (DSC) .
  • Acidity Analysis : Titration with NaOH to determine pKa (~9.95), supplemented by computational modeling of substituent effects on phenolic O-H bond strength .

Q. How should researchers structure hypothesis-driven questions for this compound degradation studies?

  • Framework : Apply the PICOT model:

  • P opulation: Microbial consortia (e.g., Acinetobacter sp.).
  • I ntervention: Immobilization techniques or electrochemical oxidation.
  • C omparison: Free vs. immobilized cells.
  • O utcome: Degradation rate (mg/L/hr).
  • T imeframe: 24–72 hr batch experiments .

Q. What controlled experiments are essential for studying this compound's electrophilic aromatic substitution (EAS)?

  • Design :

  • Use nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄) to assess directing effects.
  • Monitor regioselectivity via HPLC or TLC, comparing ortho/para ratios .
    • Controls : Include benzene as a non-hydroxylated analog to isolate this compound’s activating effects.

Advanced Research Questions

Q. How can Plackett-Burman and Box-Behnken designs optimize variables in microbial this compound degradation?

  • Methodology :

  • Screening : Use Plackett-Burman to identify critical factors (e.g., pH, temperature, nutrient composition) from 9+ variables .
  • Optimization : Apply Box-Behnken design with 3 factors (e.g., pH 6–8, 25–35°C, meat extract 0.5–2.0 g/L) to model nonlinear interactions. Validate via solver tools (e.g., Excel) to predict degradation rates within 2% error .

Q. What strategies resolve contradictions between statistical models and empirical data in this compound removal studies?

  • Approach :

  • Cross-validate RSM predictions with real-time monitoring (e.g., UV-Vis for this compound concentration).
  • Employ logical analysis to prioritize variables with mechanistic significance (e.g., pH over trace elements in microbial systems) over purely statistical rankings .

Q. Which thermodynamic models effectively correlate liquid-liquid equilibrium data for this compound extraction?

  • Modeling :

  • Use the NRTL model to regress binary interaction parameters for ternary systems (e.g., MIBK-water-phenol).
  • Validate with root mean square deviations (<2%) between experimental and predicted data at 25–50°C .

Q. How can metabolomics integrate with process optimization for this compound extraction from biological matrices?

  • Workflow :

  • Apply untargeted metabolomics (LC-MS) to identify phenolic metabolites in fungal matrices (e.g., Pleurotus ostreatus).
  • Optimize extraction via CCD, prioritizing solvent polarity and solid/liquid ratios for maximal yield .

Q. What ethical frameworks guide human subjects research involving this compound exposure?

  • Guidelines :

  • IRB Protocols : Explicitly detail this compound concentrations, exposure routes, and mitigation measures for dermal/occupational studies.
  • Vulnerable Populations : For pregnant subjects, reference teratogenicity thresholds (e.g., <1% topical this compound) from systematic reviews .

Data Presentation and Validation

Challenge Solution Reference
Conflicting degradation ratesReport confidence intervals from triplicate runs
Nonlinear model deviationsInclude residual plots and ANOVA p-values
Metabolomics variabilityUse PCA to cluster extraction efficiency outliers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.